molecular formula C15H15NO4S B2402974 3-(Benzenesulfonyl-phenyl-amino)-propionic acid CAS No. 101090-64-6

3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Cat. No.: B2402974
CAS No.: 101090-64-6
M. Wt: 305.35
InChI Key: YHCHKHPWQVJCBP-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl-phenyl-amino)-propionic acid is a useful research compound. Its molecular formula is C15H15NO4S and its molecular weight is 305.35. The purity is usually 95%.
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Properties

IUPAC Name

3-[N-(benzenesulfonyl)anilino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c17-15(18)11-12-16(13-7-3-1-4-8-13)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHKHPWQVJCBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Evolving Landscape of Benzenesulfonyl-phenyl-amino Propionic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The benzenesulfonyl-phenyl-amino propionic acid scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of this chemical class. We will navigate the synthetic landscape, delve into the nuanced structure-activity relationships that govern their biological effects, and explore their therapeutic potential across various disease areas. This document is designed to be a practical and insightful resource, moving beyond a mere recitation of facts to explain the causality behind experimental designs and to ground our understanding in authoritative scientific literature.

Introduction: The Architectural Allure of a Versatile Scaffold

The core structure, characterized by a benzenesulfonyl group linked to a phenyl ring which in turn is substituted with an amino propionic acid moiety, offers a unique combination of steric and electronic features. This arrangement allows for multifaceted interactions with protein targets, including hydrogen bonding, hydrophobic interactions, and potential coordination with metal ions. The inherent modularity of the scaffold, with multiple points for chemical modification, has made it an attractive starting point for the development of targeted therapeutics.

Synthetic Strategies: Building the Core and Its Analogs

The synthesis of benzenesulfonyl-phenyl-amino propionic acid derivatives can be approached through several convergent and linear strategies. The choice of a particular route is often dictated by the desired substitution patterns on the aromatic rings and the stereochemistry of the propionic acid side chain.

General Synthetic Workflow

A common and adaptable synthetic approach involves the coupling of a substituted benzenesulfonyl chloride with an appropriately functionalized phenyl-amino propionic acid derivative. This core strategy allows for the late-stage introduction of diversity.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Final Product A Substituted Benzenesulfonyl Chloride C Coupling Reaction (e.g., Schotten-Baumann conditions) A->C B Substituted Phenyl-amino Propionic Acid Ester B->C D Ester Hydrolysis C->D E Benzenesulfonyl-phenyl-amino Propionic Acid Derivative D->E

Caption: A generalized synthetic workflow for benzenesulfonyl-phenyl-amino propionic acid derivatives.

Key Experimental Protocol: Synthesis of a Model Derivative

The following protocol outlines a representative synthesis, emphasizing the critical parameters and the rationale behind them.

Objective: To synthesize 3-(N-(4-methylphenylsulfonyl)phenylamino)propanoic acid.

Materials:

  • 4-methylbenzenesulfonyl chloride (tosyl chloride)

  • 3-(phenylamino)propanoic acid ethyl ester

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

Step-by-Step Procedure:

  • Sulfonamide Formation:

    • Dissolve 3-(phenylamino)propanoic acid ethyl ester (1.0 eq) in DCM in a round-bottom flask.

    • Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl generated during the reaction.

    • Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermicity of the reaction.

    • Slowly add a solution of tosyl chloride (1.1 eq) in DCM to the cooled mixture. The slow addition prevents side reactions.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. These washes remove excess pyridine, unreacted starting materials, and water-soluble byproducts.

    • Dry the organic layer over anhydrous MgSO4 and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude ethyl ester of the desired product.

    • Purify the crude product by column chromatography on silica gel.

  • Ester Hydrolysis:

    • Dissolve the purified ester in a mixture of THF and water.

    • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours. LiOH is a strong base that effectively hydrolyzes the ester.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Final Work-up and Isolation:

    • Acidify the reaction mixture with 1 M HCl to pH 2-3. This protonates the carboxylate to form the final carboxylic acid, causing it to precipitate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the final product.

Diverse Biological Activities and Therapeutic Potential

The inherent structural features of benzenesulfonyl-phenyl-amino propionic acid derivatives have enabled their exploration in a wide range of therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer properties of this scaffold. Several derivatives have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, breast, and colon cancer.[1]

Mechanism of Action: The anticancer effects are often attributed to the inhibition of key enzymes involved in tumor progression. For instance, some derivatives act as inhibitors of carbonic anhydrase IX (CA IX), an enzyme overexpressed in many hypoxic tumors and involved in pH regulation and tumor cell survival.[2] Molecular docking studies have shown that the sulfonamide moiety can coordinate with the zinc ion in the active site of CA IX, while other parts of the molecule form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues.[2]

G A Benzenesulfonyl-phenyl-amino Propionic Acid Derivative B Carbonic Anhydrase IX (CA IX) A->B Binds to active site C Inhibition of CA IX Activity B->C D Disruption of Tumor pH Regulation C->D E Induction of Apoptosis D->E F Anticancer Effect E->F

Caption: Proposed mechanism of anticancer activity via CA IX inhibition.

Anti-inflammatory and Analgesic Properties

The structural resemblance of some derivatives to known non-steroidal anti-inflammatory drugs (NSAIDs) has prompted investigations into their anti-inflammatory and analgesic potential.[3][4][5] Certain benzenesulfonyl-phenyl-amino propionic acid derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[6][7]

Experimental Evaluation: The anti-inflammatory activity is often assessed using in vivo models such as the carrageenan-induced paw edema test in rats.[7][8] In this assay, a reduction in paw swelling after administration of the test compound indicates anti-inflammatory efficacy.

Compound Dose (mg/kg) Inhibition of Edema (%) Reference
Compound 4a10094.69 (at 1h)[8]
Compound 4c10089.66 (at 1h)[8]
Indomethacin1057.66 (at 4h)[7]
Table 1: Anti-inflammatory activity of selected benzenesulfonamide derivatives in the carrageenan-induced rat paw edema model.
Antimicrobial Activity

The sulfonamide group is a well-established pharmacophore in antibacterial drugs. Consequently, benzenesulfonyl-phenyl-amino propionic acid derivatives have been evaluated for their antimicrobial properties.[9][10] Some compounds have exhibited promising activity against both Gram-positive and Gram-negative bacteria.[2][8] The mechanism of action is often linked to the inhibition of essential bacterial enzymes, such as dihydropteroate synthase.

Other Therapeutic Targets

The versatility of this scaffold extends to other therapeutic targets. For example, specific derivatives have been identified as dual inhibitors of thromboxane A2 (TXA2) receptor and TXA2 synthase, suggesting their potential in cardiovascular diseases.[11] Others have been investigated as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune evasion by tumors.[12]

Structure-Activity Relationships (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure and biological activity is paramount for rational drug design. SAR studies on benzenesulfonyl-phenyl-amino propionic acid derivatives have revealed key insights.

  • Substituents on the Benzenesulfonyl Ring: The nature and position of substituents on the benzenesulfonyl ring significantly influence activity. Electron-donating groups, such as methyl or methoxy, at the para-position have been shown to enhance the inhibitory potency against certain targets.[1][13] Conversely, electron-withdrawing groups can sometimes decrease activity.[13]

  • Substituents on the Phenyl Ring: Modifications to the phenyl ring attached to the amino propionic acid moiety also play a crucial role. The introduction of hydrophobic or hydrogen-bonding groups can modulate target binding affinity and selectivity.

  • The Propionic Acid Side Chain: The carboxylic acid group is often essential for activity, as it can participate in key interactions with the target protein, such as forming salt bridges with basic amino acid residues. Esterification or amidation of this group generally leads to a decrease in activity, although in some cases, these modifications can be used to create prodrugs with improved pharmacokinetic properties.

G cluster_0 Core Scaffold cluster_1 Key Modifications cluster_2 Impact on Biological Activity A Benzenesulfonyl Ring D Electronic Nature of Substituents (Electron-donating vs. -withdrawing) A->D E Steric Bulk of Substituents A->E B Phenyl Ring F Hydrogen Bonding Potential B->F C Propionic Acid Side Chain G Carboxylic Acid Bioisosteres C->G H Target Affinity and Selectivity D->H E->H F->H G->H I Pharmacokinetic Properties (ADME) H->I

Caption: Key structural features influencing the biological activity of benzenesulfonyl-phenyl-amino propionic acid derivatives.

Future Perspectives and Conclusion

The benzenesulfonyl-phenyl-amino propionic acid scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

  • Multi-target Drug Design: Leveraging the scaffold's versatility to design single molecules that can modulate multiple targets involved in a disease pathway.

  • Improving Drug-like Properties: Optimizing pharmacokinetic and safety profiles to identify clinical candidates.

  • Exploring New Therapeutic Areas: Investigating the potential of these derivatives in other diseases, such as neurodegenerative and metabolic disorders.

References

  • Synthesis of [[(benzenesulfonamido)alkyl]phenyl]alkanoic acid derivatives containing pyridyl or imidazolyl groups and their thromboxane A2 receptor antagonistic and thromboxane A2 synthase inhibitory activities. Chem Pharm Bull (Tokyo). 1996 Aug;44(8):1510-20. [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. 2019 Sep 18. [Link]

  • Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Pharmaceuticals (Basel). 2023 Dec 21;17(1):1. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. PMC. [Link]

  • Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Med Chem Lett. 2011 Jun 7;2(7):531-5. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Adv. 2021 Aug 1;11(44):27533-27552. [Link]

  • Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. Eur J Med Chem. 2011 Nov;46(11):5536-46. [Link]

  • Synthesis of New Sulfonamide Derivatives-Phenyl. Scholars Research Library. [Link]

  • Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Int J Mol Sci. 2021 Apr 9;22(8):3962. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. 2024 Mar 25;3(4):11-23. [Link]

  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. J Enzyme Inhib Med Chem. 2018;33(1):970-983. [Link]

  • Discovery and structure-activity relationships of phenyl benzenesulfonylhydrazides as novel indoleamine 2,3-dioxygenase inhibitors. Bioorg Med Chem Lett. 2014 Aug 1;24(15):3449-52. [Link]

  • Molecular structures and antiproliferative activity of derivatives... ResearchGate. [Link]

  • [On the efficiency of new antiinflammatory agents. A comparative study (author's transl)]. Arzneimittelforschung. 1977;27(3):531-3. [Link]

  • Synthesis and biological evaluation of N-(benzene sulfonyl)acetamide derivatives as anti-inflammatory and analgesic agents with COX-2/5-LOX/TRPV1 multifunctional inhibitory activity. Bioorg Med Chem Lett. 2023 Jan 15;78:129101. [Link]

  • Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]

  • 4-[1-(Substituted aryl/alkyl carbonyl)-benzoimidazol-2-yl]-benzenesulfonic acids: synthesis, antimicrobial activity, QSAR studies, and antiviral evaluation. Eur J Med Chem. 2011 Jan;46(1):251-8. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules. 2023 Apr 28;28(9):3821. [Link]

  • Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. Arzneimittelforschung. 2004;54(9):596-602. [Link]

  • Structures of Benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and 2-(toluene-4-sulfonylamino)-3-[4-(toluene-4-sulponyl-oxy)-phenyl]-propionic acid... ResearchGate. [Link]

  • Study of anti-inflammatory and analgesic properties of 3-benzoyl-propionic acid. Acta Cirurgica Brasileira. 2015 Aug 7;30(8):531-7. [Link]

  • Pharmacological properties of 2-[4-(2-thiazolyloxy)-phenyl]-propionic acid (480156-S), a new non-steroidal antiinflammatory agent. Arzneimittelforschung. 1984;34(3):280-6. [Link]

  • Analgesic and anti-inflammatory effects of 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid. Braz J Med Biol Res. 1994 Jun;27(6):1403-6. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules. 2021 Nov 23;26(23):7117. [Link]

  • Bornyl Derivatives of p-(Benzyloxy)Phenylpropionic Acid: In Vivo Evaluation of Antidiabetic Activity. Pharmaceuticals (Basel). 2022 Dec 27;16(1):44. [Link]

  • a brief review on recent advancements and biological activities of aryl propionic acid derivatives. ResearchGate. 2020 Sep 1. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • The propionic acids: a personal perspective. J Clin Pharmacol. 2001 Nov;41(11):1157-62. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. 2020 May 16. [Link]

Sources

Therapeutic potential of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Foreword: A Prospective Analysis

The journey of drug discovery often begins with a single, uncharacterized molecule. This compound is one such molecule, standing at the precipice of scientific inquiry. While direct, extensive research on this specific compound is not yet prevalent in publicly accessible literature, its structural motifs—a benzenesulfonamide core linked to an N-phenyl-β-alanine moiety—are well-represented in a multitude of biologically active agents. This guide, therefore, serves as a prospective analysis, a roadmap for the researcher dedicated to unveiling the therapeutic potential of this intriguing molecule. We will proceed not by detailing what is known, but by hypothesizing what could be, and providing a rigorous framework for its investigation.

Deconstructing the Molecule: Clues from its Chemical Architecture

The structure of this compound offers compelling hints towards its potential biological activities. It is a conjugate of two key pharmacophores:

  • The Benzenesulfonamide Moiety: This functional group is a cornerstone of medicinal chemistry, famously present in sulfonamide antibiotics, diuretics, and a range of targeted therapies. Its derivatives are known to inhibit enzymes like carbonic anhydrases, which are implicated in glaucoma and certain cancers.[1][2]

  • The N-Phenyl-β-alanine Scaffold: β-amino acids are crucial components of various natural products and synthetic drugs.[3] The N-phenyl substitution, in particular, can confer a range of pharmacological properties, from anti-inflammatory to metabolic modulatory effects.[4]

The combination of these two moieties in a single molecule suggests a potential for synergistic or novel biological activities, making it a prime candidate for a comprehensive screening and characterization effort.

Hypothesized Therapeutic Arenas

Based on the known activities of its structural relatives, we can postulate several therapeutic areas where this compound might show promise. These hypotheses form the basis of the proposed investigational workflow.

  • Oncology: The sulfonamide group is a known zinc-binding moiety, a key feature for inhibitors of metalloenzymes like carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[2] Inhibition of these enzymes can disrupt the pH balance in the tumor microenvironment, leading to reduced cancer cell proliferation and survival.

  • Inflammation and Immunology: Derivatives of benzenesulfonamides have demonstrated anti-inflammatory properties.[5] Furthermore, propionic acid derivatives can modulate immune responses.[6] This suggests a potential for this molecule in treating inflammatory disorders.

  • Metabolic Diseases: Certain gut microbiota-derived metabolites, such as 3-phenylpropionic acid, have been shown to reverse insulin resistance and improve metabolic dysfunction.[4] The structural similarity suggests that this compound could be investigated for its effects on metabolic pathways.

  • Neurological Disorders: The N-phenyl-β-alanine scaffold is found in compounds with neuroprotective and potential antidepressant activities.[7][8]

A Proposed Investigational Workflow

This section outlines a logical, step-by-step approach to systematically evaluate the therapeutic potential of this compound.

Synthesis and Characterization

The initial step is to ensure a reliable supply of the pure compound. A potential synthetic route can be envisioned via the reaction of 3-aminopropionic acid with benzenesulfonyl chloride under basic conditions, followed by N-arylation.

Synthesis_Workflow cluster_reactants Starting Materials 3-aminopropionic_acid 3-Aminopropionic Acid Reaction Nucleophilic Acyl Substitution 3-aminopropionic_acid->Reaction Benzenesulfonyl_chloride Benzenesulfonyl Chloride Benzenesulfonyl_chloride->Reaction Intermediate 3-(Benzenesulfonylamino)propionic acid Reaction->Intermediate N-Arylation N-Arylation (e.g., Buchwald-Hartwig coupling) Intermediate->N-Arylation Final_Product This compound N-Arylation->Final_Product Purification Purification (Chromatography, Recrystallization) Final_Product->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization

Caption: Proposed synthetic workflow for this compound.

In Silico and Computational Screening

Before embarking on extensive wet-lab experiments, computational methods can help prioritize and refine the investigational strategy.

Protocol: Molecular Docking

  • Objective: To predict the binding affinity of this compound to the active sites of hypothesized protein targets (e.g., carbonic anhydrases, cyclooxygenases, kinases).

  • Procedure:

    • Obtain the 3D structure of the ligand (this compound) and the target proteins from databases like PubChem and the Protein Data Bank (PDB), respectively.

    • Prepare the ligand and protein structures by adding hydrogens, assigning charges, and removing water molecules.

    • Define the binding site on the target protein.

    • Perform molecular docking using software such as AutoDock Vina or Schrödinger's Glide.

    • Analyze the docking scores and binding poses to predict the most likely targets.

In Vitro Biological Evaluation

Based on the in silico predictions and hypothesized therapeutic areas, a panel of in vitro assays should be conducted.

3.3.1. Anticancer Activity Screening

Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)

  • Objective: To assess the cytotoxic effect of the compound on various cancer cell lines.

  • Procedure:

    • Plate cancer cell lines (e.g., breast cancer: MCF-7, MDA-MB-231; colon cancer: HCT116; lung cancer: A549) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine cell viability.

    • Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

3.3.2. Anti-inflammatory Activity Screening

Protocol: Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages

  • Objective: To evaluate the compound's ability to suppress the inflammatory response in vitro.

  • Procedure:

    • Culture macrophage-like cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

    • Measure the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • A decrease in nitrite concentration indicates anti-inflammatory activity.

Mechanism of Action (MoA) Elucidation

If promising activity is observed in the initial screens, the next step is to understand the underlying molecular mechanism.

MOA_Workflow Initial_Hit Bioactive Hit from In Vitro Screening Target_Identification Target Identification Initial_Hit->Target_Identification e.g., Thermal Shift Assay, Affinity Chromatography Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis e.g., Western Blot for key pathway proteins Target_Validation Target Validation Pathway_Analysis->Target_Validation e.g., siRNA/CRISPR-mediated knockdown of target Lead_Optimization Lead Optimization Target_Validation->Lead_Optimization

Caption: General workflow for Mechanism of Action (MoA) elucidation.

Example Protocol: Western Blot for Signaling Pathway Analysis

  • Objective: To determine if the compound affects key proteins in a specific signaling pathway (e.g., NF-κB for inflammation, or Akt/mTOR for cancer).

  • Procedure:

    • Treat cells with the compound at its effective concentration for various time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

    • Use secondary antibodies conjugated to an enzyme for detection.

    • Visualize the protein bands and quantify their intensity to determine changes in protein expression or phosphorylation.

Preclinical In Vivo Evaluation

Positive in vitro results should be followed by evaluation in animal models to assess efficacy and safety.

Example Protocol: Xenograft Mouse Model of Cancer

  • Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.

  • Procedure:

    • Implant human cancer cells (the same ones that showed sensitivity in vitro) subcutaneously into immunodeficient mice.

    • Once tumors are established, randomize the mice into vehicle control and treatment groups.

    • Administer this compound at various doses via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).

Data Interpretation and Future Directions

The data generated from this comprehensive workflow will provide a clear picture of the therapeutic potential of this compound.

Potential Outcome Interpretation Next Steps
Potent and selective anticancer activity The compound may be a promising lead for a novel anticancer drug.Lead optimization to improve potency and ADME properties; further preclinical development.
Significant anti-inflammatory effects The compound could be developed for inflammatory diseases.Efficacy studies in animal models of specific inflammatory conditions (e.g., arthritis, colitis).
Modulation of metabolic pathways Potential for treating metabolic disorders like type 2 diabetes.Studies in animal models of obesity and diabetes; investigation of effects on glucose and lipid metabolism.
No significant activity in initial screens The compound may not have therapeutic potential in the tested areas.De-prioritize the compound or consider screening against a broader range of targets.

Conclusion

While the therapeutic journey of this compound is yet to be written, its chemical structure provides a compelling rationale for its investigation. The systematic approach outlined in this guide, from in silico screening to in vivo validation, offers a robust framework for researchers to unlock its potential. The path of drug discovery is one of meticulous investigation and occasional serendipity. For this compound, the journey has just begun.

References

  • [Pharmacology of potential antidepressants of the N-L-phenylalanyl-beta-phenylalkylamine class]. PubMed. Available at: [Link]

  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed. Available at: [Link]

  • Synthesis of novel N-(4-hydroxyphenyl)-β-alanine derivatives. KTU ePubl. Available at: [Link]

  • New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][3][7][9]triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. ResearchGate. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. Available at: [Link]

  • The diet-derived gut microbial metabolite 3-phenylpropionic acid reverses insulin resistance and obesity-associated metabolic dysfunction. PMC. Available at: [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. Available at: [Link]

  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC. Available at: [Link]

  • Gut microbiota-derived 3-phenylpropionic acid promotes intestinal epithelial barrier function via AhR signaling. PMC. Available at: [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. NIH. Available at: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. MDPI. Available at: [Link]

  • N-Phenyl-beta-alanine | C9H11NO2 | CID 244082. PubChem. Available at: [Link]

  • An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder. MDPI. Available at: [Link]

  • Gastrointestinal fate of phenolic compounds and amino derivatives from the cocoa shell: An in vitro and in silico approach. ScienceDirect. Available at: [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. MDPI. Available at: [Link]

  • Phenylpropionic acid produced by gut microbiota alleviates acetaminophen-induced hepatotoxicity. PMC. Available at: [Link]

  • The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders. Frontiers. Available at: [Link]

  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. Available at: [Link]

  • Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers. Available at: [Link]

  • In Vivo Studies of Combined Probiotics on IFN-γ, Ig-E and Bronchial Muscular Layer of Rats with Allergic Asthma. Pharmacognosy Journal. Available at: [Link]

Sources

Methodological & Application

HPLC method development for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for 3-(Benzenesulfonyl-phenyl-amino)-propionic Acid

Executive Summary & Scientific Rationale

This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for This compound . This molecule presents a specific chromatographic challenge: it contains a hydrophobic core (two phenyl rings and a sulfonyl group) coupled with a polar, ionizable carboxylic acid tail.

Physicochemical Analysis:

  • Structure:

    
    
    
  • Functional Groups: Tertiary sulfonamide (non-ionizable in aqueous range) and Propionic acid (pKa ≈ 4.2–4.8).

  • Chromatographic Behavior: The analyte will exist as a zwitterion or anion at neutral pH, leading to poor retention and peak tailing on C18 columns.

  • Strategy: We utilize Ion Suppression Chromatography . By maintaining the mobile phase pH significantly below the pKa (pH < 2.5), the carboxylic acid moiety remains protonated (

    
    ), rendering the molecule neutral and highly lipophilic. This ensures sharp peak shape and reproducible retention on standard alkyl-bonded phases.
    

Method Development Workflow

The following decision tree illustrates the logic applied to arrive at the final protocol.

MethodDevelopment Start Analyte Assessment (Acidic, Hydrophobic) pKa_Check Determine pKa (~4.5 for COOH) Start->pKa_Check Mode_Select Select Mode: Reversed Phase (C18) pKa_Check->Mode_Select pH_Control pH Strategy: Ion Suppression (pH 2.5) Mode_Select->pH_Control Column_Select Stationary Phase: End-capped C18 (L1) pH_Control->Column_Select Optimization Gradient Optimization: 5% -> 95% ACN Column_Select->Optimization Validation ICH Q2(R2) Validation: Linearity, Precision, Accuracy Optimization->Validation

Figure 1: Strategic workflow for acidic analyte method development, ensuring robust retention and peak symmetry.

Standard Operating Procedure (SOP)

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC (must handle backpressure > 400 bar).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent USP L1 packing.

  • Reagents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Phosphoric Acid (85%).

Chromatographic Conditions
ParameterSpecificationRationale
Column Temp 30°C ± 1°CImproves mass transfer and retention time reproducibility.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency.
Injection Vol 10 µLSufficient sensitivity without column overload.
Detection UV @ 254 nmThe benzenesulfonyl chromophore absorbs strongly here; 210 nm is an alternative for trace impurities.
Mobile Phase A 0.1%

in Water
pH ~2.2 suppresses carboxylic acid ionization, preventing peak tailing.
Mobile Phase B Acetonitrile (100%)Strong solvent to elute the hydrophobic phenyl/sulfonyl core.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 9010Initial equilibration (retain polar impurities).
2.0 9010Isocratic hold.
15.0 1090Linear ramp to elute main analyte.
18.0 1090Wash step to remove highly lipophilic contaminants.
18.1 9010Return to initial conditions.
23.0 9010Re-equilibration (Crucial for reproducibility).

Preparation Protocols

Diluent Preparation
  • Composition: Water:Acetonitrile (50:50 v/v).

  • Why? The analyte is hydrophobic.[1] Dissolving in 100% water may cause precipitation. 50% organic ensures solubility while preventing "solvent shock" (peak distortion) upon injection.

Standard Stock Solution (1.0 mg/mL)
  • Weigh accurately 25.0 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask .

  • Add approx. 15 mL of Diluent . Sonicate for 5 minutes to ensure complete dissolution.

  • Make up to volume with Diluent and mix well.

Working Standard (0.1 mg/mL)
  • Pipette 5.0 mL of Stock Solution into a 50 mL volumetric flask .

  • Dilute to volume with Mobile Phase A (or Diluent if precipitation occurs).

    • Note: Matching the sample solvent to the initial mobile phase conditions (high water content) usually yields the sharpest peaks.

Validation Strategy (ICH Q2 R2 Compliance)

To ensure this method is suitable for regulatory submission, perform the following validation steps as per ICH Q2(R2) guidelines.

Specificity (Stress Testing)

Demonstrate that the method can separate the analyte from degradation products.

  • Acid Hydrolysis: Reflux sample in 0.1 N HCl for 2 hours.

  • Base Hydrolysis: Reflux in 0.1 N NaOH for 2 hours.

  • Oxidation: Treat with 3%

    
    .
    
  • Acceptance: Resolution (

    
    ) > 1.5 between the main peak and any degradant. Peak purity (DAD) > 990.[2]
    
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).

  • Plot: Concentration (x) vs. Peak Area (y).

  • Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Precision (Repeatability)

Inject the Working Standard (0.1 mg/mL) six times (n=6).

  • Criteria: RSD of Peak Area

    
     2.0%; RSD of Retention Time 
    
    
    
    1.0%.

Troubleshooting & Causality Analysis

ObservationRoot Cause (Scientific Basis)Corrective Action
Peak Tailing Secondary interactions between the amine/acid and residual silanols on the silica surface.Ensure pH is < 2.5. Use a "Base Deactivated" or highly end-capped column (e.g., Zorbax Eclipse Plus).
Split Peaks Sample solvent is too strong (too much ACN) compared to the initial mobile phase.Reduce organic content in the sample diluent or reduce injection volume.
Retention Drift Inadequate column equilibration after the gradient.Increase the post-run re-equilibration time (Time 18.1 to 23.0 min).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for reversed-phase logic).
  • United States Pharmacopeia (USP). (2023). General Chapter <621> Chromatography.

  • PubChem. (2024). This compound Structure & Properties. National Library of Medicine.

Sources

Recrystallization techniques for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Recrystallization Techniques for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Abstract

This guide details the purification protocols for This compound (an


-phenyl-

-sulfonyl

-amino acid). Due to its amphiphilic nature—possessing a polar carboxylic acid tail and a lipophilic diphenylsulfonamide core—this compound presents unique challenges, including "oiling out" and solvent inclusion. This note provides two validated workflows: a Chemical Reprecipitation (Acid-Base) method for gross purification and a Thermal Recrystallization method for crystal form optimization.

Physicochemical Profile & Solvent Strategy

Understanding the functional groups is critical for solvent selection. The molecule contains:

  • Carboxylic Acid (

    
    ):  Soluble in aqueous base; capable of hydrogen bonding.
    
  • Sulfonamide Moiety (

    
    ):  Electron-withdrawing, adds polarity but reduces water solubility compared to free amines.
    
  • Diphenyl Core: Significant lipophilicity, driving solubility in aromatics and chlorinated solvents.

Solvent Selection Matrix
Solvent SystemRoleSolubility BehaviorRecommended Use
Ethyl Acetate / Heptane Primary / Anti-solventHigh solubility in hot EtOAc; sharp drop in cold Heptane.Standard Recrystallization (Best for yield).
Ethanol / Water Primary / Anti-solventHigh solubility in hot EtOH; gradual precipitation with water.Polymorph Control (Best for purity).
Dichloromethane (DCM) SolventVery High (even cold).Extraction only (Not for crystallization).
1M NaOH / 1M HCl ReactantsSoluble as salt / Insoluble as free acid.Chemical Reprecipitation (Removal of non-acidic impurities).

Protocol A: Acid-Base Reprecipitation (Gross Purification)

Use this method first if the crude purity is <95% or if the material is dark/colored.

Principle: This leverages the carboxylic acid functionality.[1] Neutral organic impurities remain in the organic phase, while the target molecule moves to the aqueous phase as a salt, then precipitates upon acidification.

Workflow Diagram (DOT):

AcidBasePurification Start Crude Solid (<95% Purity) Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Wash Wash with Ethyl Acetate (Remove non-acidic impurities) Dissolve->Wash Extract Filter Filter Aqueous Layer (Remove insoluble particulates) Wash->Filter Aqueous Phase Acidify Slow Addition of 1M HCl (Target pH 2-3) Filter->Acidify Cool to 5°C Precipitate Precipitate Forms (White/Off-white solid) Acidify->Precipitate Stir 30 min Isolate Filtration & Vacuum Dry Precipitate->Isolate

Figure 1: Acid-Base Reprecipitation Workflow for removal of neutral organic impurities.

Step-by-Step Procedure:

  • Dissolution: Suspend the crude solid (10 g) in 1M NaOH (50 mL) . Stir until fully dissolved. If solids remain, they are likely impurities.

  • Wash: Extract the aqueous solution with Ethyl Acetate (2 x 20 mL) to remove non-acidic organic byproducts. Discard the organic (top) layer.

  • Clarification: Filter the aqueous phase through a Celite pad or glass frit to remove mechanical impurities.

  • Precipitation: Cool the aqueous solution to 0–5°C in an ice bath. Slowly add 1M HCl dropwise with vigorous stirring until pH reaches 2–3.

    • Critical: Do not drop below pH 1, as sulfonamides can hydrolyze under extreme acid/heat, though this specific structure is relatively stable.

  • Isolation: Filter the white precipitate. Wash with cold water (3 x 20 mL) to remove salts (NaCl). Dry in a vacuum oven at 45°C.

Protocol B: Thermal Recrystallization (Crystal Engineering)

Use this method to improve crystallinity, remove trace colored impurities, and achieve >99% purity.

Choice of System: Ethyl Acetate (Solvent) + Heptane (Anti-solvent) . Why? Ethanol/Water systems often lead to "oiling out" with lipophilic sulfonamides. The EtOAc/Heptane system offers better control over supersaturation.

Critical Process Parameters (CPPs):

  • Dissolution Temperature: 65°C (Reflux of EtOAc).

  • Cooling Rate: 10°C/hour (Slow cooling prevents oiling).

  • Seeding: Essential if the compound is prone to supercooling.

Workflow Diagram (DOT):

ThermalRecrystallization Input Pre-Purified Solid (From Protocol A) Heat Dissolve in min. vol. Hot Ethyl Acetate (65°C) Input->Heat Antisolvent Add Hot Heptane until slight turbidity Heat->Antisolvent Reheat Add drops of EtOAc to clear solution Antisolvent->Reheat Cool Slow Cool to RT (Seed at 40°C) Reheat->Cool Chill Chill to 0°C (1 hour) Cool->Chill Harvest Filter & Wash (Cold 1:3 EtOAc:Heptane) Chill->Harvest

Figure 2: Thermal Recrystallization utilizing the solvent/anti-solvent method.

Step-by-Step Procedure:

  • Dissolution: Place 5 g of the solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions while heating to reflux (approx. 77°C). Use the minimum amount necessary to obtain a clear solution (approx. 15–25 mL).

  • Anti-solvent Addition: While maintaining reflux, slowly add Heptane dropwise.

    • Visual Cue: Stop adding Heptane the moment a persistent faint cloudiness (turbidity) appears.

  • Clearing: Add a few drops of hot EtOAc to re-dissolve the cloudiness, ensuring a saturated clear solution.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (wrap flask in a towel to insulate).

    • Seeding: When the temperature reaches ~40°C, add a tiny crystal of pure product (seed) to induce nucleation. This prevents the formation of an amorphous oil.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals. Wash the cake with cold Heptane/EtOAc (3:1 ratio).

  • Drying: Dry under high vacuum at 40°C for 12 hours.

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Phase separation before crystallization; cooling too fast.Re-heat to dissolve. Add more solvent (EtOAc). Seed the solution at a higher temperature.
Low Yield Too much solvent used; product too soluble.Concentrate the mother liquor by rotary evaporation and repeat crystallization (Second Crop).
Colored Impurities Oxidation byproducts.Add Activated Charcoal (1-2% w/w) during the hot dissolution step (Step 1 of Protocol B), stir for 5 mins, then hot-filter before adding anti-solvent.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for carboxylic acid purification and recrystallization techniques). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for solvent selection strategies and anti-solvent addition methods). Link

  • Beck, A. K., et al. (2008). "(R)-2-(Benzyloxycarbonylamino-methyl)-3-phenylpropanoic Acid".[2] Organic Syntheses, 85, 295.[2] (Analogous purification of N-protected beta-amino acids). Link

  • Cederbaum, F., et al. (2003).[3] "N-Sulfonyl Amino Acid Amides, a Novel Class of Compounds with Fungicidal Activity".[3] CHIMIA, 57(11), 680-684.[3] (Context on synthesis and handling of N-sulfonyl amino acid derivatives). Link

Sources

Reaction conditions for synthesizing 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimized Reaction Conditions for the Synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Sulfonylated β-Amino Acids

N-substituted β-amino acids are crucial structural motifs in medicinal chemistry and materials science. The incorporation of a benzenesulfonyl group onto a phenyl-substituted β-alanine backbone, yielding this compound, creates a molecule with potential applications as a scaffold in drug discovery, leveraging the pharmacophoric properties of the sulfonamide group. Sulfonamides are a cornerstone in a multitude of therapeutic agents, known for their antimicrobial, anticancer, and anti-inflammatory activities.[1] This document provides a comprehensive, field-proven guide to the synthesis of this compound, emphasizing the rationale behind the chosen reaction conditions and methodologies.

Proposed Synthetic Pathway

A robust and logical two-step synthetic route is proposed for the synthesis of this compound. This pathway is designed for efficiency and scalability.

  • Step 1: Aza-Michael Addition. The synthesis commences with the conjugate addition of aniline to acrylic acid. This reaction, a classic aza-Michael addition, forms the secondary amine intermediate, 3-(phenylamino)propionic acid.[2][3]

  • Step 2: N-Sulfonylation. The intermediate is subsequently reacted with benzenesulfonyl chloride in the presence of a base to yield the final N-sulfonylated product.[4][5]

Caption: Proposed two-step synthesis of the target compound.

Part 1: Synthesis of 3-(phenylamino)propionic acid (Intermediate)

Experimental Protocol
  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq.) and acrylic acid (1.1 eq.).

  • Solvent and Reaction: Add ethanol as a solvent to achieve a 2 M concentration of aniline. The use of a protic solvent can facilitate the reaction even without a catalyst.[6]

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Slowly add the concentrated reaction mixture to a beaker of cold water with vigorous stirring to precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3-(phenylamino)propionic acid.

  • Drying: Dry the purified product in a vacuum oven at 50 °C overnight.

Causality and Rationale
  • Reagent Stoichiometry: A slight excess of acrylic acid is used to ensure the complete consumption of the aniline starting material.

  • Solvent Choice: Ethanol is an excellent solvent for both reactants and is a protic solvent that can facilitate the proton transfer steps in the Michael addition mechanism.

  • Temperature: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without the need for a catalyst. For a milder, room temperature reaction, a catalyst such as a copper-based metal-organic framework (CuBTC) could be employed.[2]

  • Purification: Precipitation in water is an effective method for isolating the product from the more water-soluble starting materials. Recrystallization is a standard and effective technique for purifying solid organic compounds.

Part 2: Synthesis of this compound (Final Product)

Experimental Protocol
  • Reactant Preparation: In a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 3-(phenylamino)propionic acid (1.0 eq.) from Part 1 in anhydrous pyridine (used as both solvent and base).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Addition of Sulfonylating Agent: Slowly add benzenesulfonyl chloride (1.05 eq.) dropwise to the cooled solution over 30 minutes. It is crucial to maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Quench the reaction by slowly adding the mixture to a beaker of ice-cold 2 M hydrochloric acid. This will protonate the pyridine and precipitate the product.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride.

    • Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality and Rationale
  • Inert Atmosphere: The reaction is performed under an inert atmosphere to prevent the reaction of benzenesulfonyl chloride with atmospheric moisture.

  • Base and Solvent: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[1] The use of a base is essential for this type of sulfonylation.[1]

  • Temperature Control: The initial cooling to 0 °C is critical to manage the exothermicity of the reaction between the amine and the highly reactive sulfonyl chloride.

  • Purification: An acidic workup is necessary to remove the basic pyridine. The resulting product is expected to be a solid, making recrystallization a suitable purification method. For more challenging purifications, flash chromatography is a standard alternative.[7]

Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Aza-Michael Addition cluster_step2 Step 2: N-Sulfonylation A1 Combine Aniline and Acrylic Acid in Ethanol A2 Reflux for 12-24h A1->A2 A3 Concentrate via Rotary Evaporation A2->A3 A4 Precipitate in Cold Water A3->A4 A5 Filter and Recrystallize A4->A5 A6 Dry Intermediate Product A5->A6 B1 Dissolve Intermediate in Anhydrous Pyridine A6->B1 Intermediate B2 Cool to 0°C B1->B2 B3 Add Benzenesulfonyl Chloride B2->B3 B4 Warm to RT, Stir 12-16h B3->B4 B5 Acidic Workup (HCl) B4->B5 B6 Filter and Purify (Recrystallization/Chromatography) B5->B6 B7 Dry Final Product B6->B7

Caption: Step-by-step experimental workflow for the synthesis.

Summary of Reaction Conditions

ParameterStep 1: Aza-Michael AdditionStep 2: N-Sulfonylation
Key Reagents Aniline, Acrylic Acid3-(phenylamino)propionic acid, Benzenesulfonyl Chloride
Solvent EthanolAnhydrous Pyridine
Base Not required (can be catalyzed)Pyridine
Temperature Reflux (~78 °C)0 °C to Room Temperature
Reaction Time 12-24 hours12-16 hours
Work-up Precipitation in waterAcidic quench (HCl)
Purification RecrystallizationRecrystallization or Flash Chromatography

Characterization of this compound

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see characteristic peaks for the aromatic protons of the phenyl and benzenesulfonyl groups, as well as the methylene protons of the propionic acid backbone.

    • ¹³C NMR: Will show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the carboxylic acid O-H and C=O stretches, and the S=O stretches of the sulfonamide group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point Analysis: A sharp melting point range will indicate a high degree of purity.

Safety Precautions

  • Aniline: Toxic and readily absorbed through the skin. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acrylic Acid: Corrosive and a lachrymator. Handle with care in a fume hood.

  • Benzenesulfonyl Chloride: Corrosive and reacts with moisture. Handle in a fume hood and under anhydrous conditions.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Always use in a fume hood.

  • Hydrochloric Acid: Corrosive. Handle with appropriate PPE.

References

  • ACS Publications. (n.d.). Transition Metal-Catalyzed Addition of Amines to Acrylic Acid Derivatives. A High-Throughput Method for Evaluating. Retrieved February 15, 2026, from [Link]

  • Bhattacharjee, S., et al. (2021). Aza-Michael addition reaction of aniline with n-butyl acrylate using CuBTC. ResearchGate. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The addition of secondary aliphatic amines to acrylic acid derivatives.... Retrieved February 15, 2026, from [Link]

  • King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Retrieved February 15, 2026, from [Link]

  • Shaalaa.com. (2019). On Reaction with Benzene Sulphonyl Chloride, Primary Amine Yields Product Soluble in Alkali Whereas Secondary Amine Yields Product Insoluble in Alkali. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Calculated results of aza‐Michael addition of aniline to methyl acrylate (AAM). Activation free energies (ΔG≠298) in kJ/mol. Retrieved February 15, 2026, from [Link]

  • YouTube. (2021). Amine-2 I Hinsberg Test I Benzene sulfonyl chlorides I N,N-disubstituted sulfonamide. Retrieved February 15, 2026, from [Link]

  • Bentham Science. (2022). Efficient Monoalkylation of Anilines with Chalcones using Microwave-Assisted aza-Michael Addition. Retrieved February 15, 2026, from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Michael reaction. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US4956471A - Process for isolating and purifying amino acids.
  • ResearchGate. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Retrieved February 15, 2026, from [Link]

Sources

Application Notes and Protocols for 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Benzenesulfonyl-phenyl-amino)-propionic acid, also known as N-benzenesulfonyl-N-phenyl-β-alanine, is a synthetic amino acid derivative with a molecular structure suggesting potential applications in medicinal chemistry and drug discovery. Its benzenesulfonamide moiety is a well-established pharmacophore found in a variety of therapeutic agents, while the N-phenyl-β-alanine core provides a scaffold for diverse chemical modifications. This document provides a comprehensive guide to the handling, storage, and preliminary experimental use of this compound, grounded in established safety protocols and scientific principles. Given the limited publicly available data on this specific molecule, this guide also outlines protocols for its initial physicochemical characterization to ensure robust and reproducible experimental outcomes.

Compound Identity and Properties

A clear understanding of the fundamental properties of a compound is the bedrock of its effective application in research.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-benzenesulfonyl-N-phenyl-β-alanine[1]
CAS Number 313369-33-0N/A
Molecular Formula C₁₅H₁₅NO₄SSanta Cruz Biotechnology[2]
Molecular Weight 305.35 g/mol Santa Cruz Biotechnology[2]
Appearance White to off-white solid (typical for related compounds)N/A

Safety, Handling, and Storage

Adherence to rigorous safety protocols is paramount when handling any chemical compound. The following guidelines are synthesized from Safety Data Sheets (SDS) for the target compound and structurally related molecules.

Personal Protective Equipment (PPE)

A proactive approach to safety minimizes risk. The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Skin and Body Protection: A laboratory coat is mandatory. Ensure exposed skin is covered.

Handling

Proper handling techniques are crucial to prevent exposure and contamination:

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust or fumes. Avoid contact with skin and eyes.[3]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage

The stability of the compound is directly influenced by its storage conditions:

  • Container: Store in a tightly closed, original container.[3]

  • Temperature: Keep in a cool, dry place. For long-term storage (months to years), consider storage at -20°C. For short-term storage (days to weeks), 0-4°C is recommended.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3]

Protocol for Solution Preparation

The preparation of accurate and stable solutions is the first critical step in any experiment. Due to the lack of specific solubility data, a systematic approach to solubilization is recommended.

Recommended Solvents

Based on the structure of the molecule (a carboxylic acid with aromatic rings), the following solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Aqueous buffers (with pH adjustment)

Preparation of a 10 mM Stock Solution in DMSO (Protocol)
  • Weighing: Accurately weigh a precise amount of this compound in a suitable vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.05 mg of the compound.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to the vial.

  • Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Visually inspect the solution for any undissolved particulates.

  • Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Causality Note: DMSO is a versatile solvent for many organic molecules used in biological assays. Preparing a concentrated stock solution in DMSO allows for subsequent dilution into aqueous media for experiments, minimizing the final concentration of DMSO to avoid cellular toxicity.

Physicochemical Characterization: Proposed Protocols

To ensure the scientific integrity of your research, it is crucial to characterize the stability and properties of the compound under your specific experimental conditions. The following are proposed protocols to determine these key parameters.

Determination of Aqueous Stability (Protocol)

This protocol outlines a forced degradation study to assess the stability of the compound in aqueous solutions at different pH values.

Caption: Workflow for assessing the pH-dependent aqueous stability of this compound.

  • Prepare Solutions: Prepare a 10 mM stock solution of the compound in DMSO. Dilute this stock to a final concentration of 100 µM in three different aqueous buffers: pH 4.0 (acetate), pH 7.4 (phosphate), and pH 9.0 (Tris).

  • Incubation: Incubate the solutions at 37°C.

  • Sampling: At specified time points (e.g., 0, 2, 8, and 24 hours), take an aliquot from each solution.

  • Analysis: Immediately analyze the aliquots by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Quantification: Quantify the peak area of the parent compound at each time point relative to the t=0 sample to determine the percentage of degradation.

Self-Validation: The inclusion of a t=0 time point for each pH condition serves as the baseline for calculating degradation. A consistent and stable baseline across replicates validates the initial sample preparation.

Analytical Method: RP-HPLC (Protocol)

A robust analytical method is essential for stability and purity assessments.

HPLC ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm

Causality Note: A C18 column is a good starting point for a molecule with aromatic rings. The acidic mobile phase helps to ensure the carboxylic acid is protonated, leading to better peak shape and retention.

Application in Biological Assays: A General Protocol

Given that structurally related benzenesulfonamides have shown activity as enzyme inhibitors, a general protocol for a cell-based assay is provided.

G A Seed cells in 96-well plate B Incubate overnight A->B C Prepare serial dilutions of compound B->C D Add compound to cells C->D E Incubate for desired time (e.g., 24-72h) D->E F Add cell viability reagent (e.g., MTT, CellTiter-Glo) E->F G Incubate and measure signal F->G H Data analysis (IC50 determination) G->H

Sources

Application Note: Precision Delivery of 3-(Benzenesulfonyl-phenyl-amino)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Overcoming Solubility Barriers via Lipid and Polymeric Architectures

Executive Summary & Physicochemical Profiling[1]

3-(Benzenesulfonyl-phenyl-amino)-propionic acid (herein referred to as BSPA-PA ) represents a class of N-substituted


-alanine derivatives often utilized as scaffolds for PPAR agonists, integrin antagonists, or specific enzyme inhibitors.

The molecule presents a classic Biopharmaceutics Classification System (BCS) Class II challenge (Low Solubility, High Permeability). Its structure contains a lipophilic core (two phenyl rings and a sulfonamide linker) and a pH-sensitive hydrophilic tail (carboxylic acid, pKa


 4.5).

The Delivery Challenge:

  • Acidic Environment (pH < 4): The carboxylic acid is protonated (neutral), rendering the molecule highly hydrophobic and prone to precipitation ("brick dust" formation).

  • Physiological pH (pH 7.4): The molecule is ionized (anionic), improving solubility but potentially limiting passive membrane permeability due to charge repulsion at the cell surface.

Strategic Solution: This guide details two formulation strategies to stabilize BSPA-PA and enhance intracellular delivery:

  • PEGylated Liposomal Encapsulation: For systemic stability and passive targeting via the EPR effect.

  • PLGA Nanoprecipitation: For sustained release and protection against enzymatic degradation.

Physicochemical Snapshot
PropertyValue (Approx.)Implication for Formulation
Molecular Weight ~305.35 g/mol Suitable for small molecule carriers.
LogP (Predicted) 2.5 – 3.2Lipophilic; partitions well into lipid bilayers or hydrophobic polymer cores.
pKa (Acid) 4.2 – 4.8Solubility is pH-dependent. Formulation pH must be controlled.
H-Bond Donors 1 (COOH)Potential for dimerization in solid state.
H-Bond Acceptors 4 (SO₂, CO, N)Good interaction with polar solvents (DMSO, Acetone).
Strategy A: PEGylated Liposomal Formulation

Mechanism: The drug is incorporated into the lipid bilayer of High Transition Temperature (Tm) liposomes. The PEG coating provides "stealth" properties, reducing reticuloendothelial system (RES) clearance.

Materials Required
  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000.

  • Molar Ratio: 55:40:5 (HSPC : Chol : DSPE-PEG).

  • Solvents: Chloroform (HPLC Grade), Methanol.

  • Apparatus: Rotary Evaporator, Extruder (Avanti Mini-Extruder or similar), Polycarbonate membranes (100 nm).

Protocol: Thin-Film Hydration & Extrusion[1]

Step 1: Lipid Film Formation [2]

  • Dissolve lipids in Chloroform:Methanol (9:1 v/v) to a total lipid concentration of 20 mg/mL.

  • Drug Loading: Add BSPA-PA to the lipid mixture.

    • Target Drug-to-Lipid Ratio (D/L): 1:20 (w/w).[1][2]

    • Note: If BSPA-PA does not dissolve in Chloroform, pre-dissolve it in a minimal volume of Methanol or DMSO before adding to the lipid mix.

  • Transfer to a round-bottom flask.

  • Evaporate solvent using a rotary evaporator at 55°C (above the Tm of HSPC) under vacuum (approx. 200 mbar) for 30 minutes.

  • Critical Step: Continue drying under high vacuum for 4–12 hours to remove trace solvent residues which destabilize the bilayer.

Step 2: Hydration

  • Pre-warm 5 mL of PBS (pH 7.4) to 65°C.

    • Why pH 7.4? To ensure the carboxylic acid head group is ionized, allowing the hydrophilic tail to orient toward the aqueous interface while the phenyl rings anchor in the bilayer.

  • Add the warm buffer to the dried film.

  • Rotate the flask at ambient pressure (65°C) for 45 minutes.

    • Visual Check: The film should completely peel off, forming a milky multilamellar vesicle (MLV) suspension.

Step 3: Downsizing (Extrusion)

  • Assemble the extruder with a 100 nm polycarbonate membrane .

  • Maintain the extruder temperature at 65°C (Critical: Must be > Tm of HSPC).

  • Pass the MLV suspension through the membrane 11–21 times .

    • End Point: The suspension should turn from milky to translucent/opalescent.

Step 4: Purification

  • Remove unencapsulated BSPA-PA using a PD-10 Desalting Column or dialysis (10k MWCO) against PBS pH 7.4 for 24 hours.

LiposomeWorkflow Lipids Lipids + BSPA-PA (in Chloroform) Rotovap Rotary Evaporation (55°C, Vacuum) Lipids->Rotovap Film Dry Lipid Film Rotovap->Film Hydration Hydration (PBS pH 7.4, 65°C) Film->Hydration Self-Assembly Extrusion Extrusion (100nm Membrane) Hydration->Extrusion Size Control Purification Dialysis/SEC (Remove Free Drug) Extrusion->Purification

Figure 1: Workflow for preparing BSPA-PA loaded PEGylated liposomes via thin-film hydration.

Strategy B: PLGA Nanoprecipitation (Solvent Displacement)

Mechanism: Rapid diffusion of a water-miscible organic solvent (Acetone) into an aqueous phase causes the hydrophobic polymer (PLGA) and drug to co-precipitate into nanoparticles. This is ideal for acid-sensitive drugs as it avoids high-shear stress.

Materials Required
  • Polymer: PLGA 50:50 (Resomer® RG 502 H, Acid terminated, MW 7,000–17,000).

  • Stabilizer: PVA (Polyvinyl alcohol, MW 30k–70k, 87-90% hydrolyzed).

  • Solvent: Acetone (HPLC Grade).

  • Aqueous Phase: Ultrapure water.[1][2]

Protocol

Step 1: Phase Preparation

  • Organic Phase: Dissolve 20 mg PLGA and 2 mg BSPA-PA in 2 mL Acetone.

    • Concentration: 10 mg/mL Polymer.[3]

    • Drug Loading: 10% w/w relative to polymer.

  • Aqueous Phase: Prepare 20 mL of 1% (w/v) PVA solution in water. Filter through 0.22 µm filter.

Step 2: Nanoprecipitation

  • Place the Aqueous Phase (20 mL) on a magnetic stirrer (moderate speed, ~300 rpm).

  • Using a syringe pump or steady hand, inject the Organic Phase (2 mL) into the Aqueous Phase.

    • Rate: 0.5 mL/min.

    • Observation: A "Tyndall effect" (bluish opalescence) indicates successful nanoparticle formation.

Step 3: Solvent Evaporation

  • Stir the suspension in an open beaker (fume hood) for 4–6 hours at room temperature to evaporate the Acetone.

Step 4: Collection & Washing

  • Centrifuge at 12,000 x g for 20 minutes at 4°C.

  • Discard supernatant (contains free PVA and unencapsulated drug).

  • Resuspend pellet in ultrapure water.[1][2] Repeat wash 2x.

  • Lyophilize with 5% Trehalose as a cryoprotectant for long-term storage.

Nanoprecipitation OrgPhase Organic Phase (PLGA + BSPA-PA in Acetone) Mixing Dropwise Injection (Diffusion controlled) OrgPhase->Mixing AqPhase Aqueous Phase (1% PVA in Water) AqPhase->Mixing Evap Solvent Evaporation (4-6 Hours) Mixing->Evap Precipitation Wash Centrifugation & Wash Evap->Wash

Figure 2: Nanoprecipitation workflow for PLGA encapsulation of BSPA-PA.

Analytical Validation (Quality Control)

To ensure the "Trustworthiness" of your formulation, every batch must pass these QC checkpoints.

A. High-Performance Liquid Chromatography (HPLC)

Quantification of BSPA-PA requires suppressing the ionization of the carboxylic acid to ensure retention on a C18 column.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-2 min (10% B)

    
     8 min (90% B) 
    
    
    
    10 min (90% B).
  • Detection: UV Absorbance at 260 nm (Sulfonamide/Phenyl absorption).

  • Flow Rate: 1.0 mL/min.[4]

  • Acceptance Criteria: Retention time stability

    
     0.1 min; Linearity 
    
    
    
    .
B. Dynamic Light Scattering (DLS)
  • Instrument: Malvern Zetasizer or equivalent.

  • Target Specs (Liposomes):

    • Z-Average Size: 100–140 nm.

    • Polydispersity Index (PDI): < 0.15 (Monodisperse).

  • Target Specs (PLGA):

    • Z-Average Size: 180–220 nm.

    • PDI: < 0.20.

  • Self-Validating Step: If PDI > 0.25, the formulation is heterogeneous. Action: Re-extrude (Liposomes) or optimize stirring speed (PLGA).

C. Encapsulation Efficiency (EE%)


  • Method: Centrifuge (PLGA) or Dialyze (Liposomes). Lyse the nanoparticles with Acetonitrile and measure "Total Drug" via HPLC. Measure the supernatant/dialysate for "Free Drug".

References
  • Torchilin, V. P. (2005). Recent advances with liposomes as pharmaceutical carriers.[5] Nature Reviews Drug Discovery, 4(2), 145-160. Link

  • Kumari, A., Yadav, S. K., & Yadav, S. C. (2010). Biodegradable polymeric nanoparticles based drug delivery systems. Colloids and Surfaces B: Biointerfaces, 75(1), 1-18. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides. Molecules, 27(15), 4866. (Methodology adapted for sulfonamide detection).[4][6][7] Link

Sources

Application Notes and Protocols for Thin Layer Chromatography (TLC) of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chromatographic Challenge of a Multifunctional Molecule

3-(Benzenesulfonyl-phenyl-amino)-propionic acid is a molecule of significant interest in pharmaceutical and chemical research, integrating three key functional moieties: a carboxylic acid, a secondary amine, and a sulfonamide. This unique combination imparts a complex physicochemical profile, presenting a distinct challenge for chromatographic separation and analysis. Thin Layer Chromatography (TLC), a robust, versatile, and cost-effective analytical technique, is an indispensable tool for monitoring reaction progress, assessing purity, and identifying this compound.[1][2][3]

This application note provides a comprehensive guide to developing effective TLC systems for this compound. We will delve into the rationale behind the selection of stationary and mobile phases, offer detailed experimental protocols, and discuss appropriate visualization techniques. The methodologies outlined herein are designed to be both scientifically rigorous and practically applicable for researchers in drug development and related fields.

Understanding the Analyte: A Foundation for Method Development

The successful development of a TLC method hinges on a thorough understanding of the analyte's structure and its inherent chemical properties. This compound possesses both acidic (carboxylic acid) and basic (secondary amine) functionalities, making it an amphoteric compound. The presence of two phenyl rings and a sulfonamide group contributes to its polarity and potential for various intermolecular interactions.

  • Polarity : The combination of the polar carboxylic acid, amine, and sulfonamide groups suggests that the molecule will have a strong affinity for polar stationary phases like silica gel.[4]

  • Hydrogen Bonding : The molecule can act as both a hydrogen bond donor (from the carboxylic acid and amine protons) and acceptor (from the oxygen atoms of the carboxyl and sulfonyl groups, and the nitrogen atom).

  • Acidity/Basicity : The carboxylic acid group can be deprotonated, and the amine can be protonated, depending on the pH of the environment. This is a critical consideration for mobile phase selection, as pH can significantly alter the compound's retention behavior.

Strategic Selection of TLC Components

The separation in TLC is governed by the partitioning of the analyte between the stationary phase and the mobile phase.[4][5] The choice of these two components is therefore paramount for achieving optimal resolution.

Stationary Phase: The Foundation of Separation

Given the polar nature of this compound, silica gel 60 F254 plates are the recommended stationary phase. The "60" indicates a mean pore size of 60 Å, suitable for the separation of small organic molecules. The "F254" signifies the inclusion of a fluorescent indicator that allows for the visualization of UV-active compounds under 254 nm UV light. The phenyl rings in the analyte are expected to absorb UV light, making this a convenient, non-destructive visualization method.[6]

Mobile Phase: The Driving Force of Separation

The selection of the mobile phase, or eluent, is the most critical variable in TLC method development. The eluent's polarity must be fine-tuned to achieve a desirable retention factor (Rf) value, typically between 0.3 and 0.7, for optimal separation.[4] For a polar compound like this compound on a silica gel plate, a relatively polar mobile phase will be required to move the spot from the baseline.

Due to the amphoteric nature of the analyte, the addition of a small amount of an acidic or basic modifier to the mobile phase can significantly improve the spot shape and prevent streaking.[7] An acidic modifier (e.g., acetic acid, formic acid) will suppress the ionization of the carboxylic acid group, reducing its interaction with the silica surface and leading to a higher Rf value. Conversely, a basic modifier (e.g., triethylamine, ammonia) will deprotonate the acidic silanol groups on the silica surface and the carboxylic acid, potentially leading to different selectivity.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline the systematic development of a TLC system for this compound.

Protocol 1: General TLC Procedure

This protocol provides the fundamental steps for performing a TLC experiment.

  • Sample Preparation : Dissolve a small amount (approx. 1 mg) of this compound in a suitable solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Spotting : Using a capillary tube or a micropipette, carefully spot a small volume (1-2 µL) of the sample solution onto the baseline of a silica gel 60 F254 TLC plate, which should be drawn in pencil about 1 cm from the bottom edge.[8]

  • Development : Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors.[5] Carefully place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level.[2] Close the chamber and allow the solvent to ascend the plate by capillary action.

  • Completion : Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]

  • Drying : Allow the plate to air dry completely in a fume hood.

Workflow for TLC Analysis

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Sample_Prep Sample Preparation (1 mg/mL solution) Spotting Spotting (1-2 µL on baseline) Sample_Prep->Spotting Plate_Prep TLC Plate Preparation (Draw Baseline) Plate_Prep->Spotting Development Development (In saturated chamber) Spotting->Development Drying Drying (Air dry in fume hood) Development->Drying Visualization Visualization (UV light, Staining) Drying->Visualization Rf_Calc Rf Calculation (Distance traveled by spot / Distance traveled by solvent) Visualization->Rf_Calc

Caption: A streamlined workflow for conducting a Thin Layer Chromatography experiment.

Proposed TLC Systems

The following mobile phase systems are proposed for the analysis of this compound on silica gel 60 F254 plates. It is recommended to start with System 1 and adjust the polarity as needed.

System IDMobile Phase Composition (v/v/v)RationaleExpected Rf Range
1 Ethyl Acetate : Hexane : Acetic Acid (70:30:1)A good starting point with moderate polarity. Acetic acid is added to improve spot shape by suppressing the ionization of the carboxylic acid.0.2 - 0.5
2 Dichloromethane : Methanol : Acetic Acid (90:10:1)A more polar system than System 1. Methanol increases the eluting power significantly.0.4 - 0.7
3 n-Butanol : Acetic Acid : Water (4:1:1)A highly polar, protic system commonly used for amino acids.[9] Suitable if the compound shows low mobility in other systems.0.5 - 0.8
4 Chloroform : Methanol : Ammonium Hydroxide (80:20:1)A polar system with a basic modifier. The ammonia can improve the chromatography of acidic compounds by interacting with the silica gel.0.3 - 0.6

Visualization and Data Analysis

Once the TLC plate is developed and dried, the separated components must be visualized.

Protocol 2: Visualization Techniques
  • UV Light (254 nm) : Place the dried TLC plate under a UV lamp. The presence of the phenyl rings in this compound should allow it to appear as a dark spot against the fluorescent green background of the plate.[10] Circle the spot with a pencil. This method is non-destructive.

  • Ninhydrin Stain : As the compound contains a secondary amine, it may react with ninhydrin to produce a colored spot, although the reaction is typically more sensitive for primary amines.[8][11]

    • Preparation : Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or acetone.[12]

    • Application : Spray the TLC plate with the ninhydrin solution or quickly dip the plate into the solution.

    • Development : Gently heat the plate with a heat gun until colored spots appear. Primary amines typically give a purple color, while secondary amines may yield a yellow or orange spot.

  • Potassium Permanganate Stain : This is a general-purpose oxidizing stain that reacts with many organic compounds.

    • Preparation : Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

    • Application : Dip the plate into the stain.

    • Result : The compound will appear as a yellow or brown spot on a purple background.[10]

Data Analysis: Calculation of the Retention Factor (Rf)

The retention factor (Rf) is a quantitative measure of a compound's mobility in a given TLC system. It is calculated using the following formula:

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

The Rf value is a characteristic of a compound in a specific TLC system and can be used for identification purposes.[4]

Logical Relationship for TLC System Optimization

TLC_Optimization Start Initial TLC Run (e.g., System 1) Observe_Rf Observe Rf Value Start->Observe_Rf Rf_Too_Low Rf < 0.2 (Spot on baseline) Observe_Rf->Rf_Too_Low Low Rf_Too_High Rf > 0.8 (Spot at solvent front) Observe_Rf->Rf_Too_High High Good_Rf 0.3 < Rf < 0.7 (Optimal Separation) Observe_Rf->Good_Rf Good Increase_Polarity Increase Mobile Phase Polarity Rf_Too_Low->Increase_Polarity Decrease_Polarity Decrease Mobile Phase Polarity Rf_Too_High->Decrease_Polarity Streaking Spot Streaking? Good_Rf->Streaking Final_System Optimized TLC System Good_Rf->Final_System and No Streaking Increase_Polarity->Start Re-run Decrease_Polarity->Start Re-run Add_Modifier Add Acidic/Basic Modifier (e.g., Acetic Acid) Streaking->Add_Modifier Yes Streaking->Final_System No Add_Modifier->Start Re-run

Caption: A decision-making flowchart for optimizing a TLC mobile phase.

Trustworthiness and Self-Validation

The protocols described in this application note are designed to be self-validating. By systematically testing the proposed mobile phases, a researcher can empirically determine the optimal conditions for their specific application. The inclusion of both acidic and basic modifiers allows for the fine-tuning of the separation, ensuring sharp, well-defined spots. The use of multiple visualization techniques provides a cross-validation of the results. For rigorous quantitative analysis, it is recommended to use High-Performance Thin-Layer Chromatography (HPTLC) plates and a densitometer for spot quantification.

Conclusion

The successful chromatographic analysis of a multifunctional molecule like this compound requires a systematic and well-reasoned approach. This application note has provided a detailed guide for the development of robust TLC systems, from the fundamental principles of stationary and mobile phase selection to practical, step-by-step protocols. By following these guidelines, researchers, scientists, and drug development professionals can effectively utilize TLC for the rapid and reliable analysis of this important compound.

References

  • Microbe Notes. (2023, September 11). Thin Layer Chromatography: Principle, Parts, Steps, Uses. Retrieved from [Link]

  • BYJU'S. (2020, March 11). Thin Layer Chromatography Principle. Retrieved from [Link]

  • Wikipedia. Thin-layer chromatography. Retrieved from [Link]

  • ResearchGate. TLC of Sulfonamides | Request PDF. Retrieved from [Link]

  • Reddit. (2024, November 11). How to separate these sulfonamides with TLC. Retrieved from [Link]

  • FSIS.USDA.gov. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • cr subscription agency. Thin Layer Chromatography of Amino Acids. Retrieved from [Link]

  • University of Rochester. TLC stains. Retrieved from [Link]

  • EPFL. TLC Visualization Reagents. Retrieved from [Link]

  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography? Retrieved from [Link]

  • ResearchGate. Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. Retrieved from [Link]

  • MDPI. (2024, August 22). Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. Separation of Amino Acids by Thin Layer Chromatography (Theory). Retrieved from [Link]

  • PMC. (2023, April 12). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • ResearchGate. Optimization of the TLC Separation of Seven Amino Acids. Retrieved from [Link]

  • University of Arizona. Principles of Thin Layer Chromatography. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Ticket Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Optimization & Process Troubleshooting

Executive Summary & Strategy Selection

Welcome to the Technical Support Center. You are likely encountering yield issues with the synthesis of This compound (CAS: 42908-31-6).

Our analysis of the molecular structure—a secondary aniline core with a bulky sulfonyl group and a carboxylic acid tail—suggests that yield losses often stem from steric hindrance during sulfonylation or competitive side reactions during alkylation.

The "Gold Standard" Recommendation: Do not attempt to synthesize this in a single step from benzenesulfonanilide and 3-chloropropionic acid unless you have strictly anhydrous conditions and high-performance bases (Route B). The highest yielding, most robust pathway is the Three-Step "Ester-First" Protocol (Route A) . This route protects the carboxylic acid, prevents zwitterion formation, and allows for easier purification.

Workflow Visualization

SynthesisPathways Start Aniline (Starting Material) Inter1 Intermediate 1: Methyl 3-(phenylamino) propanoate Start->Inter1 Step 1: Michael Addition (High Yield) Acrylate Methyl Acrylate Acrylate->Inter1 Inter2 Intermediate 2: Methyl 3-(N-phenyl benzenesulfonamido) propanoate Inter1->Inter2 Step 2: Sulfonylation (Clean Conv.) Sulfonyl Benzenesulfonyl Chloride Sulfonyl->Inter2 Target TARGET: 3-(Benzenesulfonyl- phenyl-amino)- propionic acid Inter2->Target Step 3: Saponification (Quant.) Hydrolysis Hydrolysis (LiOH/THF) Hydrolysis->Target AltStart Benzenesulfonanilide AltStart->Target Route B: Direct Alkylation (Often <40% Yield) AltReagent 3-Chloropropionic Acid AltReagent->Target

Caption: Comparison of the recommended 3-step "Ester-First" route (Blue/Yellow) versus the problematic direct alkylation route (Red).

Protocol A: The "Ester-First" Route (Recommended)

This method avoids the solubility issues of amino acids and prevents the formation of mixed anhydrides during sulfonylation.

Step 1: Michael Addition (Formation of the Secondary Amine)

Reaction: Aniline + Methyl Acrylate


 Methyl 3-(phenylamino)propanoate

Protocol:

  • Mix Aniline (1.0 eq) and Methyl Acrylate (1.2 eq) in a round-bottom flask.

  • Add Glacial Acetic Acid (0.5 eq) as a catalyst.

  • Reflux at 80°C for 4–6 hours.

  • Workup: Evaporate excess methyl acrylate under reduced pressure. The residue is usually pure enough for the next step. If not, perform a quick silica plug filtration (Hexane/EtOAc).

Troubleshooting Ticket #101: Low Conversion in Step 1

Symptom Diagnosis Solution
Reaction stalls at 60% Reversibility of Michael Addition (Retro-Michael). Do not overheat (>100°C). Add 0.1 eq of Silica Gel to the reaction mixture to promote forward reaction.

| Polymerization (Gooey solid) | Polymerization of Methyl Acrylate. | Add a radical inhibitor (e.g., Hydroquinone, 10 mg) to the reaction mixture. |

Step 2: Sulfonylation

Reaction: Intermediate 1 + Benzenesulfonyl Chloride


 Protected Sulfonamide

Protocol:

  • Dissolve Intermediate 1 (1.0 eq) in dry Dichloromethane (DCM) (10 vol).

  • Add Pyridine (2.0 eq) or Triethylamine (2.5 eq). Cool to 0°C.

  • Dropwise add Benzenesulfonyl Chloride (1.2 eq).

  • Warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.[1] Dry over MgSO4 and concentrate.

Troubleshooting Ticket #102: Impurities in Step 2

Symptom Diagnosis Solution
Dark/Black Reaction Mixture Oxidation of residual aniline. Ensure Step 1 product is free of unreacted aniline before starting Step 2.

| Low Yield | Hydrolysis of Sulfonyl Chloride. | Ensure DCM is dry. If using older sulfonyl chloride, distill it first or use 1.5 eq. |

Step 3: Hydrolysis (Saponification)

Reaction: Protected Sulfonamide


 Target Acid

Protocol:

  • Dissolve Intermediate 2 in THF/Water (3:1 ratio).

  • Add LiOH·H2O (2.0 eq).

  • Stir at RT for 3 hours (monitor by TLC).

  • Workup (Critical for Yield):

    • Evaporate THF.

    • Acidify the remaining aqueous layer to pH ~2 with 1M HCl.

    • The product should precipitate as a solid. Filter and wash with cold water.

    • If oil forms: Extract with EtOAc, dry, and recrystallize from EtOAc/Hexane.[2]

Protocol B: Direct Alkylation (Troubleshooting Only)

Use this route only if you already have Benzenesulfonanilide and cannot source Methyl Acrylate.

Reaction: Benzenesulfonanilide + 3-Chloropropionic Acid


 Target

The Core Problem: Sulfonamides are poor nucleophiles (pKa ~10). The nitrogen is electron-deficient due to the sulfonyl group. Reacting this with a carboxylate-containing alkyl halide (which forms a salt) creates a biphasic solubility nightmare.

Optimized Protocol (If you must):

  • Solvent: Use DMF (Dimethylformamide) or DMSO (strictly anhydrous).

  • Base: Use Sodium Hydride (NaH) (2.2 eq). Note: You need 1 eq to deprotonate the sulfonamide and 1 eq for the carboxylic acid of the alkylating agent.

  • Procedure:

    • Add Benzenesulfonanilide to NaH/DMF at 0°C. Stir 30 min (Solution becomes clear).

    • Add 3-Chloropropionic acid (dissolved in minimal DMF) slowly.

    • Heat to 90°C for 12–24 hours.

Troubleshooting Ticket #201: "No Reaction" or "Starting Material Recovered"

Symptom Diagnosis Solution
Starting material persists N-anion is too stable/non-nucleophilic. Add NaI (Sodium Iodide) (0.1 eq) to catalyze the reaction (Finkelstein reaction in situ).

| Low Yield (<30%) | Competitive elimination of 3-chloropropionic acid to Acrylic Acid. | This is the fatal flaw of this route. The base causes elimination (E2) instead of substitution (SN2). Switch to Route A. |

FAQ: Common User Queries

Q: My product is an oil that won't crystallize. How do I fix this? A: This is common in Step 3 (Hydrolysis). It often means residual solvent or slight impurities are preventing the lattice from forming.

  • Fix: Perform a "pH Swing." Dissolve the oil in Sat. NaHCO3 (it should dissolve as the salt).[1] Wash this aqueous layer with Ether (removes non-acidic impurities). Then, re-acidify the aqueous layer slowly with HCl while stirring vigorously. This often forces precipitation.

Q: Can I use 3-bromopropionic acid instead of chloro-? A: Yes, it is more reactive (better leaving group), but it is also more prone to the elimination side-reaction (forming acrylic acid) under basic conditions. If using Route B, keep the temperature lower (60°C) if using the bromo-derivative.

Q: Why do you recommend Methyl Acrylate over Acrylic Acid in Step 1? A: Reaction of aniline with acrylic acid produces a zwitterionic amino acid (N-phenyl-beta-alanine). This intermediate is highly water-soluble and difficult to extract into organic solvents for the subsequent sulfonylation step. The ester (Methyl Acrylate) keeps the intermediate lipophilic and easy to handle.

References

  • Synthesis of Beta-Alanine Derivatives

    • Source: Frontiers in Bioengineering and Biotechnology.
    • URL:

  • Sulfonamide Alkylation Conditions

    • Source: PMC / NIH. Describes the N-alkylation of N-phenylbenzenesulfonamide using NaH/DMF, highlighting the necessity of strong bases for sulfonamide nucleophiles.
    • URL:

  • Target Molecule Identification

    • Source: ChemicalBook.[3] Confirms the CAS 42908-31-6 and the structure of 3-phenyl-N-(phenylsulfonyl)-beta-alanine.

    • URL:

  • 3-Chloropropionic Acid Reactivity

    • Source: PrepChem. Details the hydrolysis and reactivity of 3-chloropropionic acid, relevant for Route B troubleshooting.
    • URL:

Sources

Optimizing purification of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Purification & Optimization of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Executive Summary & Chemical Profile

This guide addresses the purification of This compound (also known as


-phenyl-

-benzenesulfonyl-

-alanine).

Successful isolation requires exploiting the molecule's dual nature:

  • The Acidic Handle (

    
    ):  The propionic acid tail (
    
    
    
    ) allows for selective solubility in basic aqueous media, distinguishing it from neutral organic impurities.
  • The Hydrophobic Core: The

    
    -diphenylsulfonamide core creates significant lipophilicity, often leading to "oiling out" phenomena during crystallization if solvent polarity is not carefully modulated.
    

Part 1: The "Golden" Protocol (Acid-Base Extraction)

Why this works: This method separates your target from the two most common impurities in sulfonamide synthesis: unreacted sulfonyl chlorides (which hydrolyze to highly water-soluble strong acids) and unreacted anilines/neutral dimers (which remain in the organic phase).

Step-by-Step Methodology
  • Dissolution (The Basic Phase):

    • Dissolve the crude reaction mixture in 1M NaOH or Sat.

      
       .
      
    • Technical Insight: The target molecule converts to its carboxylate salt (

      
      ), becoming water-soluble.
      
    • Check: Ensure pH > 9.[1]

  • The Organic Wash (Removing Neutrals):

    • Wash the aqueous solution 2x with an organic solvent (e.g., Ethyl Acetate or DCM ).

    • Mechanism:[2][3] Unreacted

      
      -phenyl-
      
      
      
      -alanine ester (if esters were used) or neutral sulfonamide side-products partition into the organic layer.
    • Discard the organic layer (after verifying product absence via TLC).

  • Selective Precipitation (The Acid Shift):

    • Cool the aqueous layer to 0–5°C.

    • Slowly acidify with 1M HCl to pH ~2.

    • Critical Separation:

      • Target Molecule: Precipitates as a solid (or oil) because it is a weak acid (

        
        ) and insoluble in water at pH 2.
        
      • Benzenesulfonic Acid (Byproduct): Remains dissolved. It is a strong acid (

        
        ) and stays fully ionized/soluble even at pH 2.
        
  • Isolation:

    • Filter the precipitate.[4][5] If the product oils out (common due to the aromatic rings), extract with Ethyl Acetate, dry over

      
      , and evaporate.
      

Part 2: Crystallization & Troubleshooting (Q&A)

This section addresses specific failure modes reported by users working with


-aryl sulfonamido acids.
Q1: "My product comes out as a sticky oil/gum instead of crystals. How do I fix this?"

Diagnosis: This is "oiling out," caused when the compound's melting point is lower than the boiling point of the solvent, or when impurities depress the melting point. The flexible propionic acid chain adds rotational freedom, inhibiting lattice packing.

The Solution: The "Cloud Point" Method

  • Dissolve the oil in a minimum amount of warm Ethyl Acetate (the "good" solvent).

  • Add warm Hexanes (the "anti-solvent") dropwise until a persistent cloudiness appears.

  • Add one drop of Ethyl Acetate to clear the solution.

  • Seeding: Add a seed crystal (if available) or scratch the glass surface to provide nucleation sites.

  • Slow Cooling: Wrap the flask in foil/towel to cool to room temperature over 2-3 hours. Do not plunge into ice immediately.

Alternative Solvent System:

  • Ethanol/Water: Dissolve in hot ethanol; add hot water until turbid. This system is excellent for sulfonamides due to hydrogen bonding capabilities.

Q2: "The product has a persistent pink/brown hue."

Diagnosis: Trace oxidation of the aniline moiety (N-phenyl group) or phenol impurities.

The Solution:

  • Perform a Charcoal Filtration during the recrystallization step.

  • Protocol: Dissolve crude solid in boiling solvent. Add Activated Carbon (5-10% w/w). Stir for 5 mins. Filter hot through Celite. The filtrate should be colorless.

Q3: "I have low yield after the Acid-Base extraction."

Diagnosis: The product might be amphiphilic enough to stay partially solubilized in the acidic aqueous phase, or the pH wasn't low enough.

The Solution:

  • Salting Out: Add solid NaCl to the acidic aqueous phase to saturation. This increases the ionic strength, forcing the organic acid out of the solution (Le Chatelier’s principle applied to solubility).

  • pH Check: Ensure pH is well below the

    
     (aim for pH 1-2).
    

Part 3: Quantitative Data Summary

ParameterValue / ConditionNotes
Target pH for Extraction > 9.0Ensures full deprotonation of

.
Target pH for Precipitation ~ 2.0Ensures full protonation; keeps sulfonic acid byproducts dissolved.
Recrystallization Solvent A Ethyl Acetate / HexaneStart with 1:1 ratio; adjust based on cloud point.
Recrystallization Solvent B Ethanol / WaterClassic system for polar aromatics.
Approx. pKa (COOH) ~ 4.5Similar to propionic acid.
Approx. pKa (Sulfonamide) Non-basicThe N is deactivated by

and

groups.

Part 4: Visualized Workflows

Figure 1: Purification Logic Flow

Caption: Logical decision tree for isolating the target acid from common reaction impurities.

PurificationWorkflow Start Crude Reaction Mixture (Target + Byproducts) Dissolve Dissolve in 1M NaOH (pH > 9) Start->Dissolve Wash Wash with Organic Solvent (EtOAc/DCM) Dissolve->Wash OrganicLayer Organic Layer: Contains Neutral Impurities (Unreacted Aniline/Dimers) Wash->OrganicLayer Discard AqueousLayer Aqueous Layer: Contains Target (as Salt) + Sulfonic Acid Salts Wash->AqueousLayer Keep Acidify Acidify to pH 2 (with 1M HCl) AqueousLayer->Acidify Precipitate Precipitate/Oil Forms Acidify->Precipitate Filtrate Filtrate (Water): Contains Benzenesulfonic Acid (Strong Acid remains soluble) Precipitate->Filtrate Discard Solid Crude Solid Target Precipitate->Solid Recryst Recrystallization (EtOAc/Hexane) Solid->Recryst Final Pure 3-(Benzenesulfonyl- phenyl-amino)-propionic acid Recryst->Final

Figure 2: Crystallization Troubleshooting

Caption: Workflow to resolve "oiling out" issues common with flexible sulfonamide chains.

CrystallizationFix Problem Problem: Product Oils Out Step1 Re-dissolve in Hot EtOAc Problem->Step1 Step2 Add Anti-solvent (Hexane) to Cloud Point Step1->Step2 Step3 Add 1 drop EtOAc (Clear Solution) Step2->Step3 Step4 Seed & Slow Cool (Insulate Flask) Step3->Step4 Result Crystalline Solid Step4->Result

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Schotten-Baumann conditions and sulfonamide crystallization).

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting "Oiling Out".

  • Santa Cruz Biotechnology. (n.d.).[6] this compound Product Data Sheet. (Source for specific compound existence and basic properties).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Sulfonamido Propionic Acid Derivatives.

Sources

Validation & Comparative

A Comprehensive Guide to Establishing a Certified Reference Standard for 3-(Benzenesulfonyl-phenyl-amino)-propionic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precision and accuracy of analytical measurements are paramount. The reliability of these measurements hinges on the quality of the reference standards used for calibration and verification. This guide provides an in-depth technical overview of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, a key intermediate in the synthesis of bioactive molecules, and outlines a rigorous, self-validating approach to establishing a certified reference standard in the absence of a commercially available pharmacopeial standard.

The Critical Role of Certified Reference Standards

Certified Reference Standards (CRMs) are the bedrock of quality control in the pharmaceutical industry. They provide a benchmark against which in-house working standards and analytical results are measured, ensuring consistency, accuracy, and traceability. For novel compounds like this compound, which may not yet have an official monograph in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), establishing a well-characterized in-house or secondary reference standard is a critical step.

Aryl sulfonyl propionic acid derivatives are recognized as important starting materials in the synthesis of drugs with significant biological activity. Notably, they are being explored in the development of new cancer therapeutics, particularly as inhibitors of the MCL1 protein, a key regulator of apoptosis.[1] Given this therapeutic potential, the unequivocal characterization of this compound and its impurities is essential for ensuring the safety and efficacy of any resulting drug substance.

The Path to a Qualified Reference Standard

When a primary CRM from a pharmacopeial body is unavailable, a robust internal qualification process is necessary. This process involves a comprehensive assessment of the candidate material's identity, purity, and potency. The following workflow outlines the essential steps for qualifying a lot of this compound as a secondary reference standard.

G cluster_0 Phase 1: Material Acquisition & Initial Assessment cluster_1 Phase 2: Comprehensive Characterization cluster_2 Phase 3: Purity Determination cluster_3 Phase 4: Assay & Final Certification Acquire Candidate Material Acquire Candidate Material Vendor's CoA Review Vendor's CoA Review Acquire Candidate Material->Vendor's CoA Review Vendor's Certificate of Analysis (CoA) Review Vendor's Certificate of Analysis (CoA) Review Preliminary Identification (FTIR, Melting Point) Preliminary Identification (FTIR, Melting Point) Preliminary Identification Preliminary Identification Vendor's CoA Review->Preliminary Identification Structural Elucidation Structural Elucidation Preliminary Identification->Structural Elucidation NMR_Spectroscopy NMR (1H, 13C, COSY, HSQC) Structural Elucidation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HRMS) Structural Elucidation->Mass_Spectrometry Elemental_Analysis Elemental Analysis (CHN) Structural Elucidation->Elemental_Analysis Chromatographic Purity Chromatographic Purity Structural Elucidation->Chromatographic Purity HPLC_UV HPLC-UV (Purity, Impurities) Chromatographic Purity->HPLC_UV LC_MS LC-MS (Impurity Identification) Chromatographic Purity->LC_MS Quantitative Analysis Quantitative Analysis Chromatographic Purity->Quantitative Analysis qNMR Quantitative NMR (qNMR) Quantitative Analysis->qNMR Mass_Balance Mass Balance Calculation Quantitative Analysis->Mass_Balance Final_Certification Final_Certification Mass_Balance->Final_Certification

Caption: Workflow for qualifying a secondary reference standard.

Comparative Analysis of Reference Materials

ParameterThis compound (Candidate Material)Sulfanilamide (Certified Reference Material)
Supplier Santa Cruz Biotechnology[2]Sigma-Aldrich (Pharmaceutical Secondary Standard)
Identity Confirmation 1H NMR, 13C NMR, HRMS, FTIR1H NMR, 13C NMR, HRMS, FTIR, traceable to USP and EP primary standards[3]
Purity (by HPLC) Typically >98% (as per vendor CoA)Certified purity value with uncertainty (e.g., 99.8% ± 0.2%)
Impurities To be identified and quantifiedKnown impurities specified and quantified
Water Content Determined by Karl Fischer titrationCertified value for water content
Residual Solvents Determined by Headspace GC-MSCertified values for residual solvents
Certificate of Analysis Provides lot-specific dataComprehensive certificate with traceability and uncertainty statements

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the key experiments required to qualify a reference standard for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is designed to separate the main component from potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a UV detector

  • Data acquisition and processing software

Chromatographic Conditions:

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent

  • Mobile Phase A: 0.08% Orthophosphoric acid in water

  • Mobile Phase B: Acetonitrile:Methanol (80:20 v/v)

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 30 70
    30 30 70
    32 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of the candidate reference material in the mobile phase to obtain a concentration of approximately 1.0 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Data Analysis: The percentage purity is calculated by the area normalization method, assuming all impurities have a similar response factor to the main peak.

G Sample Sample HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Injection UV_Detector UV Detector HPLC_System->UV_Detector Elution Chromatogram Chromatogram (Peak Area vs. Time) UV_Detector->Chromatogram Signal Data_Analysis Purity Calculation (% Area) Chromatogram->Data_Analysis

Caption: HPLC experimental workflow.

Structural Elucidation by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Provides information on the number and types of protons and their neighboring environments. Expected signals for this compound would include aromatic protons from the two phenyl rings and aliphatic protons from the propionic acid backbone.

  • 13C NMR: Shows the number of different carbon environments in the molecule.

  • 2D NMR (COSY, HSQC): Confirms the connectivity between protons and carbons, providing unambiguous structural assignment.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Illustrative Data

The following table presents illustrative data that would be expected from the analysis of a high-purity batch of this compound intended for use as a reference standard.

Analytical TechniqueParameterIllustrative Result
HPLC-UV Purity99.7% (by area normalization)
Known Impurity 10.12%
Unknown Impurity 20.08%
HRMS (ESI+) [M+H]+Calculated: 306.0795, Found: 306.0791
1H NMR (DMSO-d6) Chemical Shifts (ppm)Aromatic protons: 7.2-7.8 ppm; Aliphatic protons: 2.5-4.0 ppm
Karl Fischer Water Content0.15% w/w
Headspace GC-MS Residual SolventsEthanol: <100 ppm, Ethyl Acetate: <50 ppm

Conclusion

Establishing a certified reference standard for a novel compound like this compound is a meticulous but essential process in drug development. In the absence of a pharmacopeial standard, a comprehensive analytical characterization, including structural elucidation, purity determination, and quantification of impurities, is required. By following the detailed protocols and comparative approaches outlined in this guide, researchers and scientists can confidently qualify a secondary reference standard that ensures the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Rajasekhar, K., Naidu, C. G., Kumar, C. N. S. S. P., Rao, K. V., & Rao, Y. S. (2023). Development and Validation of A RP-HPLC Method for the Simultaneous Determination of Twenty Related Substances of Sulfamethoxazole and Trimethoprim in Injection Dosage Form. In Current Trends in Drug Discovery, Development and Delivery (CTD4-2022) (Vol. 358, pp. 246-257). Royal Society of Chemistry.
  • Kozak, M., Sajnóg, A., Han, J., & Bąchor, R. (2019).
  • Patel, A. R., & Patel, S. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
  • Matus, M., & Bilandžić, N. (2025). Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC. Food Analytical Methods.
  • Christophoridis, C., & Fytianos, K. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
  • Patel, A. R., & Patel, S. K. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • A kind of synthetic method of 3- (benzene sulfonyl) propionic acid. (2019). Google Patents.
  • NIST. (n.d.). β-Alanine, 3TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000159 - Beta-Alanine. Retrieved from [Link]

  • mediaTUM. (n.d.). NMR structural characterization of beta-amyloid peptides and their inhibitors. Retrieved from [Link]

  • Adams, S. S. (1992). The propionic acids: a personal perspective. Journal of clinical pharmacology, 32(4), 317–323.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Therapeutic Potential: Fmoc-(R)-3-Amino-3-(3-nitrophenyl)propionic Acid in Drug Development. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary for CID 158720422. Retrieved from [Link]

  • Takamatsu, N., Umetsu, M., & Suzuki, T. (1991). The effects of N-benzoyl-beta-alanine, a new nephroprotective drug, on the distribution and renal excretion of enprofylline in rats. Journal of pharmacobio-dynamics, 14(11), 633–639.
  • US EPA. (n.d.). Benzenesulfonic acid, 3-amino-, phenyl ester - Substance Details. Retrieved from [Link]

  • Rutkauskas, K., Zubrienė, A., Tumosienė, I., Kantminienė, K., Stankevičiūtė, M., Meškys, R., & Matulis, D. (2018). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)
  • WebMD. (2025, February 2). Beta-alanine: Uses and Risks. Retrieved from [Link]

  • Stout, J. R., Church, D. D., Hoffman, J. R., & Fukuda, D. H. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 899.

Sources

A Senior Application Scientist's Guide to the Purity Assessment of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid: A Comparative Analysis of Crude vs. Purified Material

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Scientific Discovery

In the realm of drug development and chemical research, the purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific data. For a molecule like 3-(Benzenesulfonyl-phenyl-amino)-propionic acid, which holds potential as a research tool or a pharmaceutical intermediate, understanding its purity profile is paramount. The journey from a crude reaction mixture—a complex milieu of the desired product, unreacted starting materials, by-products, and residual reagents—to a highly purified active pharmaceutical ingredient (API) is a rigorous process of separation and analytical validation.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for assessing the purity of this compound. We will dissect the challenges posed by a crude sample versus its purified counterpart and elucidate the rationale behind employing a multi-technique, or orthogonal, approach. This document is designed for researchers, analytical scientists, and drug development professionals who require a robust framework for purity determination, grounded in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analyte: Understanding Potential Impurities

To effectively assess purity, one must first anticipate the likely impurities. The synthesis of this compound can introduce several classes of impurities as defined by ICH Q3A guidelines:

  • Organic Impurities: These may include starting materials, by-products from competing reaction pathways, intermediates, and degradation products.[2]

  • Inorganic Impurities: Reagents, ligands, catalysts, and inorganic salts fall into this category.[2][4]

  • Residual Solvents: Solvents used during synthesis or purification that are not completely removed.[4]

A crude sample will contain a complex mixture of these, while a purified sample should, ideally, contain only the target compound with trace levels of specified and unspecified impurities below established qualification thresholds.[5]

Orthogonal Analytical Approaches: Building a Comprehensive Purity Profile

No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on an orthogonal strategy, where multiple techniques based on different physicochemical principles are used to separate and detect potential impurities. This guide will focus on four cornerstone techniques: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis (DSC/TGA).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Quantification

HPLC is a powerful technique used to separate, identify, and quantify components in a mixture.[6][7] For purity analysis, it excels at separating the main compound from structurally similar impurities, making it the primary tool for quantitative assessment.

Causality Behind the Method

The choice of a Reversed-Phase HPLC (RP-HPLC) method is deliberate for a molecule like this compound. The compound possesses both non-polar (phenyl rings) and polar (carboxylic acid, sulfonyl) moieties, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. A gradient elution—where the mobile phase composition is changed over time—is often essential for crude samples. This is because a weak mobile phase is needed to resolve early-eluting polar impurities, while a stronger mobile phase is required to elute the main component and any late-eluting non-polar impurities within a reasonable timeframe.

Experimental Protocol: RP-HPLC for Purity Determination
  • System Preparation:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV-Vis Detector set at a wavelength where the analyte and expected impurities have significant absorbance (e.g., 220 nm or 254 nm).[8]

  • Sample Preparation:

    • Crude Sample: Prepare a stock solution at ~1 mg/mL in a suitable diluent (e.g., 50:50 Acetonitrile:Water). A lower concentration may be needed if the sample is highly impure to avoid column overload.

    • Purified Sample: Prepare a stock solution at a higher, precisely known concentration (e.g., 1 mg/mL) for accurate area % calculation.

    • Reference Standard: If available, prepare a solution of known purity at the same concentration as the purified sample.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration).

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • For crude samples, this gives a preliminary purity value. For purified samples, this is the primary purity assessment, with thresholds for reporting impurities typically starting at 0.03-0.05% as per ICH guidelines.[1]

Data Interpretation: Crude vs. Purified
SampleExpected ChromatogramInterpretation
Crude Multiple peaks of varying sizes. The main product peak may not be the largest.Provides a qualitative and semi-quantitative profile of the reaction mixture. Helps identify the number of components and their relative abundance.
Purified One major peak (the target compound) with very small peaks for any impurities.Allows for accurate quantification of purity by area percent. The goal is to see impurity peaks fall below specified limits (e.g., <0.1%).
Workflow Visualization: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & System Prep cluster_run Analysis cluster_data Data Processing cluster_report Result Sample Prepare Sample (Crude/Purified) System Equilibrate HPLC System with Column Sample->System MobilePhase Prepare Mobile Phases (A & B) MobilePhase->System Inject Inject Sample System->Inject Detect UV Detection Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Purity Report Calculate->Report

Caption: Workflow for HPLC-based purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS): Definitive Impurity Identification

While HPLC quantifies impurities, it doesn't identify them. LC-MS is the technique of choice for this, coupling the separation power of HPLC with the mass-analyzing capability of a mass spectrometer.[9][10] MS provides the molecular weight of the compound and its fragments, which is crucial for structural elucidation.[11][12][13]

Causality Behind the Method

For impurity profiling, knowing the identity of a contaminant is as important as knowing its quantity. An impurity could be a harmless by-product or a potentially toxic or genotoxic compound.[8] By determining the mass-to-charge ratio (m/z) of an impurity, we can deduce its molecular formula.[14] This information, combined with knowledge of the synthetic route, allows for the confident identification of process-related impurities and degradation products.

Experimental Protocol: LC-MS for Impurity Identification
  • System & Sample Prep: Typically, the same RP-HPLC method can be used, with a key modification: the mobile phase must contain volatile additives (e.g., formic acid or ammonium formate) instead of non-volatile salts (like phosphate buffers) which are incompatible with the MS source.

  • Mass Spectrometer Setup:

    • Ionization Source: Electrospray Ionization (ESI) is common for polar molecules like the target compound. It can be run in positive or negative ion mode. Given the carboxylic acid, negative mode (ESI-) is likely to be highly effective.

    • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred as it provides highly accurate mass measurements, enabling the determination of elemental composition.[15]

  • Data Acquisition:

    • Acquire data in full scan mode to detect all ions within a specified mass range.

    • The HPLC UV chromatogram is correlated with the Total Ion Chromatogram (TIC) from the MS.

  • Data Analysis:

    • For each peak in the TIC (corresponding to a peak in the UV chromatogram), extract the mass spectrum.

    • Identify the molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) for the main compound and each impurity.

    • Use the accurate mass to propose molecular formulas for unknown impurities.

Data Interpretation: Crude vs. Purified
SampleExpected Mass DataInterpretation
Crude A complex TIC with numerous peaks. Extracted mass spectra will show a wide range of m/z values corresponding to starting materials, by-products, etc.Essential for identifying the key impurities that need to be removed during purification. Helps in optimizing the synthetic process to minimize side reactions.
Purified A clean TIC dominated by the main compound's peak. Any minor peaks should be analyzed to confirm their identity and ensure they are not of toxicological concern.Confirms the identity of the main peak and provides definitive identification for any remaining trace impurities, which is required for regulatory submissions.[1]
Workflow Visualization: LC-MS Impurity Identification

LCMS_Workflow LC_Sep LC Separation (Volatile Buffer) Ionize Electrospray Ionization (ESI) LC_Sep->Ionize Eluent Analyze Mass Analysis (e.g., TOF, Orbitrap) Ionize->Analyze Detect Ion Detection Analyze->Detect Correlate Correlate HPLC Peak with MS Data Detect->Correlate Identify Extract Mass Spectrum & Identify Impurities Correlate->Identify Report Impurity ID Report Identify->Report

Caption: Workflow for LC-MS based impurity identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[13][16] It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C), making it indispensable for confirming the structure of the desired product and identifying unknown impurities, especially when they cannot be separated by chromatography.[7]

Causality Behind the Method

While LC-MS provides a molecular formula, it doesn't definitively describe the connectivity of atoms. Isomers, for example, have the same mass but different structures. NMR provides this crucial connectivity information. For a crude sample, ¹H NMR can quickly reveal the presence of major impurities by showing signals that do not correspond to the target molecule. For a purified sample, a clean NMR spectrum is a strong confirmation of purity. Furthermore, Quantitative NMR (qNMR) can be used as a primary method to determine the absolute purity (assay) of a reference standard by comparing the integral of an analyte signal to that of a certified internal standard of known purity and concentration.

Experimental Protocol: ¹H NMR for Purity Assessment
  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the sample (crude or purified).

    • Dissolve in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • For qNMR, add a precisely weighed amount of an internal standard (e.g., maleic acid or dimethyl sulfone) that has a known purity and signals that do not overlap with the analyte.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 400 MHz or higher) to achieve good signal dispersion.

    • Ensure a sufficient relaxation delay (d1) is used (e.g., 5 times the longest T1) to allow for full relaxation of all protons, which is critical for accurate integration and quantification.

  • Data Analysis:

    • Qualitative: Compare the spectrum of the sample to the expected spectrum of this compound. Any extra peaks indicate impurities.

    • Quantitative (Relative): For purified samples, integrate the impurity signals and compare them to the integral of a signal from the main compound to estimate the level of the impurity.

    • Quantitative (Absolute - qNMR): Calculate the purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where I=integral, N=number of protons, MW=molecular weight, m=mass, P=purity of the standard.

Data Interpretation: Crude vs. Purified
SampleExpected ¹H NMR SpectrumInterpretation
Crude Complex spectrum with many overlapping signals. Signals from the desired product may be visible alongside those of starting materials and by-products.Useful for identifying major components in the mixture and tracking the progress of a reaction. Not suitable for accurate purity quantification without separation.
Purified Clean spectrum where all signals can be assigned to the protons of the target molecule. Any minor signals present should be at very low integral values relative to the main compound.Provides definitive structural confirmation and a high degree of confidence in the sample's identity and purity. Essential for creating a reference standard.
Workflow Visualization: NMR Purity Assessment

NMR_Workflow SamplePrep Prepare Sample in Deuterated Solvent (+/- Internal Std) Acquire Acquire Spectrum (e.g., 1H, 13C) SamplePrep->Acquire Process Process Data (Fourier Transform, Phase/Baseline Correction) Acquire->Process Analyze Analyze Spectrum: - Assign Peaks - Integrate Signals Process->Analyze Result Structural Confirmation & Purity Calculation Analyze->Result

Caption: Workflow for NMR-based structural and purity analysis.

Thermal Analysis (DSC/TGA): Assessing Physicochemical Purity

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the physical properties of a material as a function of temperature.[17] They are particularly useful for detecting impurities that are non-chromophoric (no UV absorbance), non-volatile, or present as different solid-state forms.

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as it is heated.[18] It is excellent for quantifying volatile impurities like residual solvents and water. A crude sample, especially one that hasn't been properly dried, will show a significant mass loss at lower temperatures compared to a purified, anhydrous sample.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[19] For a pure crystalline solid, DSC will show a sharp, well-defined melting peak. Impurities disrupt the crystal lattice, causing a depression and broadening of the melting point, a phenomenon that can be used to estimate purity via the van't Hoff equation.

Causality Behind the Method

HPLC and MS may not detect water or inorganic salts. TGA directly measures the content of these volatile and non-volatile components, providing a mass balance that complements chromatographic data.[20] DSC provides a measure of the crystalline purity. A sharp melting point observed in DSC is a strong indicator of high purity, while a broad melt suggests the presence of impurities.[19][21] This is a bulk analysis method and complements the separation-based techniques.

Experimental Protocol: TGA/DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate TGA or DSC pan (e.g., aluminum).

  • TGA Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a point beyond its decomposition temperature (e.g., 25 °C to 400 °C) at a controlled rate (e.g., 10 °C/min).

    • Monitor for mass loss steps.

  • DSC Method:

    • Heat the sample under a nitrogen atmosphere through its melting transition at a slow, controlled rate (e.g., 2-5 °C/min) to ensure thermal equilibrium.

    • Monitor for thermal events like melting (endotherm).

  • Data Analysis:

    • TGA: Quantify the percentage mass loss in different temperature regions to determine water/solvent content and decomposition temperature.

    • DSC: Determine the onset temperature and peak maximum of the melting endotherm. A sharp peak (e.g., <2 °C width) indicates high purity.

Workflow Visualization: Thermal Analysis

Thermal_Workflow cluster_tga TGA cluster_dsc DSC Sample Weigh 2-5 mg Sample into TGA/DSC Pan TGA_Run Heat at 10°C/min under N2 Sample->TGA_Run DSC_Run Heat at 2-5°C/min under N2 Sample->DSC_Run TGA_Data Measure Mass Loss (%) TGA_Run->TGA_Data TGA_Result Quantify Volatiles (Water, Solvents) TGA_Data->TGA_Result DSC_Data Measure Heat Flow DSC_Run->DSC_Data DSC_Result Assess Melting Point (Sharpness & Onset) DSC_Data->DSC_Result

Caption: Parallel workflows for TGA and DSC analysis.

Comparative Summary of Analytical Techniques

TechniquePrincipleInformation ProvidedApplication to Crude SampleApplication to Purified Sample
HPLC-UV Differential partitioning between mobile and stationary phases.Quantitative Purity: Relative amounts of all UV-active components.Excellent for monitoring reaction progress and assessing the complexity of the mixture. Provides a rough purity estimate.The primary method for accurate purity determination (% area). Used for lot release and stability testing.
LC-MS Separation by chromatography, detection by mass-to-charge ratio.Identity: Molecular weight of the main component and impurities.[11][12]Essential for identifying major by-products to help optimize reaction and purification conditions.Confirms the identity of the main product and any trace impurities, which is a regulatory requirement.[1]
NMR Nuclear spin transitions in a magnetic field.Structural Confirmation: Unambiguous structure of the main component and identifiable impurities. Quantitative Purity (qNMR): Absolute purity against a standard.Helps identify major components if signals are resolved. Confirms if the desired transformation occurred.The gold standard for structural confirmation and identity.[16] Required for characterizing reference standards.
TGA/DSC Measurement of mass or heat flow changes with temperature.Physicochemical Properties: Water/solvent content, thermal stability, melting point, crystalline purity.[20][21]TGA is useful for determining the solvent content before drying. DSC is generally not useful due to the mixture's complexity.TGA confirms the absence of volatiles. A sharp DSC melting point provides strong, complementary evidence of high purity.[19]

An Integrated Strategy for Purity Assessment

A logical, phased approach is critical for efficiently moving a compound from synthesis to a fully characterized state. The following workflow illustrates how these techniques are synergistically applied.

Integrated_Strategy Crude Crude Synthesis Product HPLC1 Initial HPLC-UV & LC-MS Analysis Crude->HPLC1 Decision1 Identify Major Impurities? HPLC1->Decision1 Decision1->Crude No (Re-synthesize/ Optimize) Purify Purification (e.g., Crystallization, Prep-Chromatography) Decision1->Purify Yes Purified Purified Solid Purify->Purified HPLC2 Quantitative HPLC-UV (Purity >99%?) Purified->HPLC2 LCMS2 Confirmatory LC-MS (Impurity ID) NMR Structural Confirmation (¹H, ¹³C NMR) Thermal Thermal Analysis (TGA/DSC) HPLC2->LCMS2 LCMS2->NMR NMR->Thermal Final Qualified Material (Reference Standard or API) Thermal->Final p1->p2 p2->p3 p3->p4

Caption: Integrated workflow for purity assessment from crude to qualified material.

Conclusion

The purity assessment of this compound is a multi-faceted process that requires a thoughtful and scientifically rigorous approach. Analyzing the crude material with techniques like HPLC and LC-MS is crucial for understanding the reaction outcome and guiding the purification strategy. For the final, purified material, a battery of orthogonal tests—including quantitative HPLC, confirmatory LC-MS, definitive NMR for structure, and thermal analysis for physicochemical properties—is not just best practice but a necessity. This comprehensive characterization ensures that the material is suitable for its intended purpose, providing the foundation for trustworthy and impactful research in the scientific community.

References

  • Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Available from: [Link]

  • CLU-IN. (2018, September 7). Technologies > Characterization and Monitoring > About Characterization and Monitoring Technologies > Mass Spectrometry. Available from: [Link]

  • Mettler Toledo. Simultaneous Thermal Analysis | TGA/DSC. Available from: [Link]

  • Neuman, R. C. Organic Chemistry. Available from: [Link]

  • Scribd. Analytical Techniques Comparison Final. Available from: [Link]

  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide. Available from: [Link]

  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Available from: [Link]

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. Available from: [Link]

  • PMC. (n.d.). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Available from: [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Available from: [Link]

  • Mettler Toledo. (2024, April 17). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available from: [Link]

  • NETZSCH. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Available from: [Link]

  • Fiveable. (2025, September 15). 1.3 Mass spectrometry (MS) - Organic Chemistry II. Available from: [Link]

  • European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Available from: [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Q3A Impurities in New Drug Substances. Available from: [Link]

  • Horiba. (2025, April 1). Comparison of Optical Spectroscopy Techniques for Pharmaceutical Analysis. Available from: [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. Available from: [Link]

  • ACS Publications. (2014, December 16). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery. Available from: [Link]

  • Academia.edu. (n.d.). Combined application of high- performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs. Available from: [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Available from: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available from: [Link]

  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules. Available from: [Link]

  • ResearchGate. (2025, August 10). Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery | Request PDF. Available from: [Link]

  • Jack Westin. (n.d.). Mass spectrometry (MS) - Organic Chemistry. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Available from: [Link]

  • Walsh Medical Media. (2023, July 3). Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. Available from: [Link]

  • Medistri SA. (2023, October 30). Small Molecule Identification and Purity Testing. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of the various analytical methods on the basis of various.... Available from: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • Nuvisan. (n.d.). Expert impurity profiling services for pharmaceutical development. Available from: [Link]

Sources

Safety Operating Guide

3-(Benzenesulfonyl-phenyl-amino)-propionic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of 3-(Benzenesulfonyl-phenyl-amino)-propionic acid

Part 1: Executive Summary & Chemical Profile

The Core Directive: Treat This compound (CAS: 101090-64-6) as a Non-Halogenated Organic Acid with potential sensitizing properties.[1]

This compound is a tertiary sulfonamide linked to a beta-alanine backbone.[1] Unlike primary sulfonamides, the nitrogen atom here is fully substituted (phenyl group, benzenesulfonyl group, and propionic acid chain).

  • Implication for Disposal: The sulfonamide nitrogen has no acidic proton.[1] Solubility in aqueous base relies entirely on the carboxylic acid tail.[1]

  • Primary Hazard: Skin/Eye irritation (H315/H319) and potential respiratory sensitization common to the sulfonamide pharmacophore.[1]

PropertySpecificationOperational Relevance
Molecular Formula

Contains Sulfur/Nitrogen; requires high-temp incineration.[1]
Acidity (pKa) ~4.5 (Carboxylic Acid)Weak acid; compatible with "Organic Acid" waste streams.[1]
Physical State Solid (Crystalline Powder)Dust control is critical during transfer.[1]
Solubility DMSO, Methanol, Dilute BasePoor water solubility at neutral pH.[1]
RCRA Status Non-Listed (Default to D-Codes)Must be characterized by generator; treat as Toxic.[1]

Part 2: Pre-Disposal Segregation & Safety

The Self-Validating System: Safety is not about protective gear; it is about segregation logic .[1] You must prevent cross-reactivity in the waste container.

Incompatibility Check (Crucial)
  • NO Strong Oxidizers: Do not mix with Nitric Acid or Peroxides.[1] The sulfide/sulfone moiety can undergo energetic oxidation.[1]

  • NO Bleach (Sodium Hypochlorite): While this is a tertiary sulfonamide, trace impurities of primary amines (precursors) may exist.[1] Mixing nitrogenous waste with bleach risks forming chloramines. Use Ethanol/Soap for cleaning, not bleach. [1]

Personal Protective Equipment (PPE) Matrix
  • Gloves: Nitrile (0.11 mm minimum).[1] Latex is insufficient for sulfonamides.[1]

  • Respiratory: N95 or P100 particulate respirator if handling >100 mg of dry powder outside a fume hood.[1]

  • Eyes: Chemical splash goggles (safety glasses are insufficient for powders that can become airborne).[1]

Part 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid Substance

Use this protocol for expired shelf-stocks or surplus dry compound.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label immediately.

    • Primary Constituent:[1][2][3] this compound.[1][4][5]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

  • Transfer:

    • Work inside a chemical fume hood.

    • Use a disposable anti-static spatula to transfer the solid.

    • Do not dissolve the solid just to dispose of it. Solid waste is cheaper and safer to incinerate than liquid waste.[1]

  • Sealing: Wipe the threads of the jar with a dry Kimwipe before screwing on the lid to ensure a tight seal and prevent thread corrosion.[1]

Scenario B: Disposal of Mother Liquors (Reaction Mixtures)

Use this protocol for HPLC waste or reaction solvents containing the compound.[1]

  • pH Check: Ensure the waste solution is between pH 4 and 10.

    • Why? Extremely acidic waste (< pH 2) requires a separate "Corrosive" stream.

  • Solvent Compatibility:

    • If in DMSO/Methanol/Acetonitrile: Segregate into "Non-Halogenated Organic Waste." [1]

    • If in Dichloromethane/Chloroform: Segregate into "Halogenated Organic Waste." [1]

    • Note: The compound itself contains no halogens (F, Cl, Br, I), so it does not force the waste into the halogenated stream unless the solvent does.

  • Precipitation (Optional Volume Reduction):

    • If you have a large volume (>1L) of aqueous waste containing this compound, acidify to pH 3 using dilute HCl. The compound will likely precipitate.[1] Filter the solid (dispose as Scenario A) and treat the filtrate as aqueous waste.

Scenario C: Contaminated Debris (Gloves, Weigh Boats)
  • Double Bagging: Place contaminated solids in a clear polyethylene bag (4 mil thickness).

  • Twist & Tape: Goose-neck seal the bag.

  • Stream: Dispose of in the "Dry Laboratory Debris" bin (often a yellow or red drum destined for incineration).[1]

Part 4: Logical Workflow Visualization

The following diagram illustrates the decision matrix for disposing of this compound based on its physical state and solvent environment.

DisposalWorkflow Start Waste Generation: This compound StateCheck Identify Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Debris Contaminated Debris (Gloves, Paper) StateCheck->Debris Trace Residue BinSolid DISPOSAL ACTION: Solid Waste Container (Tag: Toxic/Irritant) Solid->BinSolid SolventCheck Check Solvent Type Liquid->SolventCheck BinDebris DISPOSAL ACTION: Double-Bagged Dry Lab Waste Debris->BinDebris Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated? (DMSO, MeOH, Water) SolventCheck->NonHalogenated No BinHalo DISPOSAL ACTION: Halogenated Waste Stream Halogenated->BinHalo BinNonHalo DISPOSAL ACTION: Non-Halogenated Organic Stream NonHalogenated->BinNonHalo

Caption: Decision matrix for segregating sulfonamide-derivative waste based on physical state and solvent composition.

Part 5: Emergency Procedures

Spill Management (Dry Powder):

  • Evacuate the immediate 10-foot radius to let dust settle (1 minute).

  • Don PPE: Nitrile gloves, goggles, N95 mask.[1]

  • Cover: Gently cover the spill with wet paper towels to prevent dust generation.[1]

  • Scoop: Push the wet mass into a dustpan.[1]

  • Clean: Wipe surface with 70% Ethanol .[1] Do not use bleach.[1]

Exposure Response:

  • Skin Contact: Wash with soap and water for 15 minutes.[1] Sulfonamides absorb slowly but can cause delayed dermatitis.

  • Eye Contact: Flush for 15 minutes. The acidic nature requires immediate dilution.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 101090-64-6).[1] National Library of Medicine.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1] Retrieved from [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.